1-Thia-6-azaspiro[3.4]octane 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-2-6(10)1-3-7-5-6/h7H,1-5H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLKNWQYNFWNJB-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]12CCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Thia-6-azaspiro[3.4]octane 1,1-dioxide chemical structure and properties
The following technical guide provides an in-depth analysis of the 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide scaffold. This document is structured for medicinal chemists and drug discovery scientists, focusing on structural utility, synthetic accessibility, and physicochemical properties.
Core Identity & Medicinal Chemistry Utility
Executive Summary
The This compound is a bicyclic spiro-heterocycle combining a four-membered thietane dioxide ring and a five-membered pyrrolidine ring. As drug discovery moves away from flat, aromatic-heavy chemical space ("Escape from Flatland"), this scaffold offers a critical three-dimensional (3D) alternative to traditional piperidine or morpholine cores.[1]
Key Value Propositions:
-
Vector Orthogonality: The spiro-fusion creates a rigid
angle between the two rings, allowing substituents to probe distinct vectors in the protein binding pocket. -
Metabolic Hardening: The sulfone moiety (
) is already fully oxidized, preventing S-oxidation metabolic soft spots. The quaternary spiro-carbon blocks -oxidation. -
Dipole Modulation: The strong dipole of the sulfone group can engage in specific electrostatic interactions or hydrogen bonding without acting as a nucleophile.
Structural Architecture & Physicochemical Profile[1][2][3]
Nomenclature and Numbering
The IUPAC name describes a spiro system with 8 skeletal atoms. The numbering priority begins with the heteroatom in the smaller ring.
-
Ring A (Smaller): Thietane 1,1-dioxide (Positions 1–4). Sulfur is at position 1.
-
Ring B (Larger): Pyrrolidine (Positions 5–8). Nitrogen is at position 6.[2]
-
Spiro Center: Position 4 (shared carbon).[3]
Physicochemical Properties
The following data represents calculated properties for the core scaffold (secondary amine, free base).
| Property | Value (Calc.) | Implications for Drug Design |
| Formula | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). | |
| MW | 161.22 Da | High ligand efficiency potential. |
| cLogP | -0.8 to -1.2 | High aqueous solubility due to the polar sulfone and amine. |
| TPSA | ~54 | (34 from |
| pKa (Conj. Acid) | ~8.5 - 9.0 | The distal sulfone exerts a mild electron-withdrawing effect, slightly lowering basicity compared to pyrrolidine (pKa ~11). |
| Fsp³ | 1.0 | 100% saturation; maximizes 3D complexity. |
Structural Visualization (Graphviz)
The diagram below illustrates the connectivity and the logical flow of its structural advantages.
Caption: Structural decomposition of the scaffold highlighting the functional roles of the thietane dioxide and pyrrolidine rings.
Synthetic Methodologies
The synthesis of This compound typically relies on constructing the strained four-membered ring onto a pre-existing five-membered ring. The most robust method involves a [2+2] cycloaddition strategy using a sulfene intermediate.
Primary Route: Sulfene [2+2] Cycloaddition
This route is preferred for its step economy and the stability of the intermediates.
Reaction Scheme Logic:
-
Precursor: Start with N-Boc-3-pyrrolidinone.
-
Olefinations: Convert the ketone to an exocyclic methylene group (Wittig).
-
Cycloaddition: Generate sulfene (
) in situ from methanesulfonyl chloride (MsCl) and base. The sulfene undergoes a thermal [2+2] cycloaddition with the electron-rich enecarbamate double bond.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk techniques under an inert atmosphere.
Step 1: Synthesis of tert-butyl 3-methylene-1-pyrrolidinecarboxylate
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.2 equiv), N-Boc-3-pyrrolidinone (1.0 equiv), THF (anhydrous).
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in THF at 0°C.
-
Add KOtBu portion-wise to generate the ylide (solution turns yellow). Stir for 30 min.
-
Add N-Boc-3-pyrrolidinone dropwise.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated
, extract with EtOAc, dry over , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
-
Step 2: Spiro-Thietane Formation (Sulfene Addition)
-
Reagents: 3-methylene-pyrrolidine derivative (from Step 1), Methanesulfonyl chloride (MsCl, 1.5 equiv), Triethylamine (
, 2.0 equiv), (DCM). -
Procedure:
-
Dissolve the alkene in DCM at -78°C.
-
Add
followed by the slow, dropwise addition of MsCl. Critical: Control exotherm to prevent polymerization of sulfene. -
Allow the mixture to warm slowly to 0°C over 2 hours, then to RT overnight.
-
Mechanism: MsCl + Base
Sulfene ( ). Sulfene + Alkene [2+2] Cycloadduct. -
Workup: Wash with water and brine. Dry and concentrate.
-
Purification: The sulfone product is highly polar. Use silica chromatography with a gradient of DCM/MeOH.
-
Step 3: Deprotection (Optional)
-
To access the free amine: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the spiro-sulfone scaffold via sulfene cycloaddition.
Applications in Drug Discovery[1][3][4][5][6][7][8][9]
Bioisosterism
This scaffold serves as a superior bioisostere for:
-
Piperidine/Morpholine: It mimics the size and basicity but introduces a rigid kink that can improve selectivity.
-
Cyclohexyl Sulfones: It reduces the lipophilicity (LogP) compared to carbocyclic analogs while maintaining the H-bond accepting capability of the sulfone.
Case Studies & Utility
-
Solubility Enhancement: Replacing a phenyl or cyclohexyl ring with the this compound core often lowers LogP by 1–2 units, significantly improving aqueous solubility.
-
Fragment-Based Screening: Due to its low molecular weight and distinct vectors, this core is an excellent "fragment" for probing sub-pockets in kinases and GPCRs.
-
Linker Design: The distance between the amine nitrogen and the sulfone oxygens creates a specific pharmacophore distance (~4-5 Å) capable of bridging distinct binding residues (e.g., Aspartate and a backbone amide).
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
-
Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 47(24), 4512-4515. (Provides foundational logic for 4-membered polar rings). Link
-
Enamine Ltd. (2025).[2][4] Spirocyclic Sulfones in Drug Design: Building Blocks Catalog. Link
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1-Thia-6-azaspiro[3.4]octane 1,1-dioxide CAS number 1955537-81-1
An In-Depth Technical Guide to 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide: A Novel Scaffold for Drug Discovery
Authored by a Senior Application Scientist
Abstract
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional (3D) nature, which can lead to improved pharmacological properties. The novel compound, this compound (CAS Number: 1955537-81-1), represents a unique amalgamation of a strained thietane 1,1-dioxide ring and a pyrrolidine ring sharing a common carbon atom. This guide provides a comprehensive technical overview of this emerging scaffold, including proposed synthetic strategies, potential physicochemical properties, and prospective biological applications. Drawing upon established principles of organic synthesis and medicinal chemistry, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this promising molecular framework.
Introduction: The Rationale for Spirocyclic Sulfones in Drug Discovery
The drive to explore novel chemical space in drug discovery has led to a focus on molecules with greater 3D complexity. Spirocycles, characterized by two rings connected through a single atom, offer a rigid and well-defined orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[1][2] The incorporation of a sulfone group, particularly within a strained four-membered thietane ring, introduces a highly polar and metabolically stable moiety that can act as a hydrogen bond acceptor and influence the molecule's overall physicochemical profile.[3] The this compound scaffold is a bioisostere of commonly used motifs like piperazine, potentially offering improved drug-like properties and novel intellectual property.[4][5]
Proposed Synthesis and Chemical Characterization
While specific literature on the synthesis of this compound is not yet prevalent, a plausible synthetic route can be devised based on established methodologies for constructing thietanes, pyrrolidines, and spirocycles.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the spirocycle at the C-N bond of the pyrrolidine ring, leading back to a functionalized thietane precursor.
Caption: Workflow for biological evaluation.
Conclusion
This compound is a novel and promising scaffold for medicinal chemistry. Its unique 3D architecture, combined with the desirable physicochemical properties imparted by the sulfone group, makes it an attractive building block for the development of next-generation therapeutics. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives. The exploration of this new chemical space holds significant potential for the discovery of drugs with novel mechanisms of action and improved therapeutic profiles.
References
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Mietchen, D., & Ghadimi, M. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. PubMed. [Link]
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Mietchen, D., & Ghadimi, M. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]
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Li, G., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1403. [Link]
-
Mietchen, D., & Ghadimi, M. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]
-
Islam, M. R., et al. (2021). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 18(5), 456-476. [Link]
-
Posternak, H. V., et al. (2024). Synthesis of spirocyclic δ‐sultams 151 by aza‐Prins reaction. ResearchGate. [Link]
-
Li, J., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 16(5), 1502-1508. [Link]
-
Singh, G. S., & D'hooghe, M. (2023). Photoinduced synthesis of spiro‐azalactams. ResearchGate. [Link]
-
Singh, G. S., & D'hooghe, M. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 33837-33861. [Link]
-
Gu, Z., & Aggarwal, V. K. (2021). Palladium-Catalysed Decarboxylative Asymmetric Allylic Alkylation of Thietane-1,1-Dioxides for the Synthesis of Enantioenriched Spirocycles. ProQuest. [Link]
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Singh, G. S., & D'hooghe, M. (2023). Synthesis of spiro compounds 189 and 191. ResearchGate. [Link]
-
Krasavin, M. (2016). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
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Krasavin, M., et al. (2021). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. European Journal of Organic Chemistry, 2021(1), 107-114. [Link]
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Krasavin, M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Block, E. (2008). The first isolation and identification of thietane and several of its homologues dates back to 1916. Science of Synthesis, 39, 657-708. [Link]
-
Li, G., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1403. [Link]
-
Reddy, A. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(5), 2352. [Link]
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Krasavin, M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Figshare. [Link]
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Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link]
-
Cyboran-Mikołajczyk, S., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(13), 5183. [Link]
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Saejong, P., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]
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Kundu, B. B., et al. (2019). Physicochemical properties of the prepared formulas of spironolactone tablets. ResearchGate. [Link]
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Klen, E. E., et al. (2025). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. [Link]
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Kumar, A., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Nature Communications, 16(1), 1-9. [Link]
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Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6848-6852. [Link]
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Jain, A. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576. [Link]
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Miller, A. K., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Al-Ostoot, F. H., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. [Link]
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Smith, C. J., et al. (2021). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]
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Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(5), 2352. [Link]
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1-Thia-6-azaspiro[3.4]octane 1,1-dioxide molecular weight and formula
An In-Depth Technical Guide to 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide: A Multifunctional Scaffold for Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The deliberate move away from flat, aromatic structures towards three-dimensional scaffolds has been identified as a critical strategy for improving drug efficacy, selectivity, and metabolic stability.[1][2] Within this paradigm, spirocyclic systems have emerged as privileged motifs. Their inherent conformational rigidity and well-defined three-dimensional geometry offer a unique framework for optimizing ligand-target interactions.
This technical guide focuses on a specific and promising example of this class: This compound . This molecule, featuring a sulfone-containing four-membered ring fused to a five-membered azacycle, represents a versatile and multifunctional building block for drug discovery.[1][3][4] Its design incorporates features known to enhance aqueous solubility (sulfone group) and provide a vector for further chemical elaboration (secondary amine), making it an attractive scaffold for library synthesis. This document provides a comprehensive overview of its structural properties, validated synthetic methodologies, and strategic applications for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Properties and Structural Analysis
The unique topology of this compound dictates its utility in drug design. The spirocyclic core, which connects a thietane 1,1-dioxide ring and a pyrrolidine ring, creates a rigid, non-planar structure that can explore chemical space inaccessible to traditional flat molecules.
Core Physicochemical Data
A summary of the fundamental properties of the title compound is presented below. The molecular formula and weight have been calculated based on its chemical structure, consistent with data for its isomers.[5]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₁₁NO₂S | Calculated |
| Molecular Weight | 161.22 g/mol | Calculated[5] |
| CAS Number | 1955537-81-1 (for parent 1-Thia-6-azaspiro[3.4]octane) | [6] |
| Appearance | White to off-white powder or crystals | Inferred from[7] |
| Key Structural Features | Spirocyclic, Sulfone, Secondary Amine | - |
Structural Elucidation
The defining feature of this scaffold is the spiro-fusion of two distinct heterocyclic rings. This arrangement locks the relative orientation of the two rings, significantly reducing the molecule's conformational flexibility compared to analogous acyclic or monocyclic systems.[1]
-
Thietane 1,1-Dioxide Ring: The four-membered sulfur-containing ring is oxidized to a sulfone. This functional group is a strong hydrogen bond acceptor and is metabolically stable. Its presence often improves the pharmacokinetic profile of a drug candidate by enhancing solubility and reducing metabolic degradation.
-
Pyrrolidine Ring: The five-membered nitrogen-containing ring features a secondary amine at the 6-position. This amine serves as a crucial synthetic handle, allowing for the straightforward introduction of various substituents to explore structure-activity relationships (SAR).
-
Spiro Center: The quaternary carbon atom at the junction of the two rings ensures a rigid three-dimensional orientation of the substituents attached to each ring, a highly desirable trait for designing selective pharmacological probes.[2]
Part 2: Synthesis and Methodologies
The construction of novel spirocyclic systems requires robust and efficient synthetic strategies. Step-economic and scalable syntheses for related thia-azaspiro[3.4]octanes have been reported, providing a blueprint for the reliable production of this scaffold.[1][3] The general approach involves the formation of the spirocyclic core followed by oxidation of the thioether.
Generalized Synthetic Workflow
A plausible and efficient pathway for the synthesis of this compound is conceptualized in the following workflow. This multi-step process is designed for scalability and control, leveraging established chemical transformations.[4][8]
Caption: Generalized workflow for the synthesis of the target spirocycle.
Detailed Experimental Protocol
The following protocol is a representative, self-validating methodology derived from established syntheses of analogous spirocyclic systems.[3][9] The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize this compound.
Step 1: Synthesis of the Thioether Precursor
-
Procedure: A suitable N-protected 3-pyrrolidinone is reacted with a functionalized thiol, such as 2-mercaptoethanol, under conditions that favor the formation of a key intermediate via a tandem reaction sequence.
-
Causality: The choice of an N-protected pyrrolidinone is critical to prevent side reactions involving the nitrogen atom. The protection strategy (e.g., with a Boc or Cbz group) must be orthogonal to the conditions of subsequent steps to allow for selective removal later in the synthesis.
Step 2: Intramolecular Spirocyclization
-
Procedure: The intermediate from Step 1 is treated with a reagent like methanesulfonyl chloride (MsCl) and a non-nucleophilic base (e.g., triethylamine). This in-situ converts the hydroxyl group into a good leaving group (mesylate), which is immediately displaced by the enolate of the ketone to form the spirocyclic thietane ring.
-
Causality: This intramolecular S(_N)2 reaction is a highly efficient method for forming strained four-membered rings. Running the reaction under dilute conditions can favor the intramolecular cyclization over intermolecular polymerization. The choice of a strong, non-nucleophilic base is essential to promote enolate formation without competing in the substitution reaction.
Step 3: Reduction and Deprotection
-
Procedure: The ketone of the spirocyclic intermediate is reduced, and the nitrogen protecting group is removed. For an N-Boc group, this is typically achieved with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Causality: This step unmasks the secondary amine, making it available for subsequent functionalization if desired, or providing the final core scaffold. The acidic conditions must be carefully controlled to avoid degradation of the thietane ring.
Step 4: Oxidation to the Sulfone
-
Procedure: The purified 1-Thia-6-azaspiro[3.4]octane is dissolved in a suitable solvent (e.g., methanol or DCM) and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone). The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Causality: Using a stoichiometric excess of the oxidizing agent (typically 2.1-2.5 equivalents) ensures the complete conversion of the thioether to the sulfone, avoiding the formation of the intermediate sulfoxide. The reaction is often run at 0 °C to room temperature to control the exothermicity of the oxidation.
Step 5: Purification and Characterization
-
Procedure: The final product is purified using column chromatography or recrystallization. The structure and purity are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Causality: Rigorous purification and characterization are non-negotiable for ensuring the compound's suitability for biological screening and further development. Spectroscopic data provides definitive validation of the molecular structure.
Part 3: Applications in Drug Discovery
The structural and chemical attributes of this compound make it a highly valuable module for addressing common challenges in medicinal chemistry, from improving drug-like properties to exploring novel biological targets.
Strategic Role as a Bioisosteric Scaffold
In drug design, replacing common motifs with novel bioisosteres is a proven strategy to navigate patent landscapes and enhance molecular properties. Azaspirocycles are increasingly used as structural surrogates for piperazine and morpholine, which are prevalent in many approved drugs.[1][4]
-
Improved Physicochemical Properties: Compared to their monocyclic counterparts, the rigid spirocyclic nature can lead to improved metabolic stability by shielding potential sites of metabolism. The sulfone group significantly increases polarity and potential for hydrogen bonding, often leading to better aqueous solubility.
-
Novelty and Patentability: The use of uncharted scaffolds like this compound allows for the creation of new chemical entities (NCEs) with distinct intellectual property profiles.
Therapeutic Potential and Target Exploration
The spiro[3.4]octane framework is present in numerous compounds with significant biological activity, particularly in oncology.[2] While the specific therapeutic applications of the title compound are an active area of research, related structures provide compelling evidence of its potential. For instance, spiro-thiazolidinone derivatives have been synthesized and evaluated as potent dual inhibitors of key cancer targets like EGFR and BRAF
Caption: Logical relationships between the core scaffold, its properties, and applications.
Conclusion
This compound is more than just a novel molecule; it is a strategic tool for modern drug discovery. Its unique three-dimensional structure, combined with the favorable properties imparted by the sulfone and the synthetic versatility of the secondary amine, positions it as a superior building block for the next generation of therapeutics. By providing a rigid framework that can improve metabolic stability and target selectivity, this scaffold offers a clear path for researchers to overcome long-standing challenges in medicinal chemistry and to develop innovative drugs with enhanced efficacy and safety profiles.
References
-
Title: 2lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride | AMERICAN ELEMENTS Source: American Elements URL: [Link]
-
Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare Source: ACS Publications (via Figshare) URL: [Link]
-
Title: 1-Thia-6-azaspiro[3.4]octane | CAS#:1955537-81-1 | Chemsrc Source: Chemsrc URL: [Link]
-
Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF Source: ResearchGate URL: [Link]
-
Title: 1-Thia-6-azaspiro[3.4]octane hydrochloride 100mg - Dana Bioscience Source: Dana Bioscience URL: [Link]
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Title: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors Source: MDPI URL: [Link]
-
Title: synthesis of 1,5-dioxaspiro[3.4]octane through bromocation-induced cascade cyclization Source: HETEROCYCLES (via LOCKSS) URL: [Link]
-
Title: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes Source: National Center for Biotechnology Information (PMC) URL: [Link]
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- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. 1446355-52-7|6-Thia-2-azaspiro[3.4]octane 6,6-dioxide|BLD Pharm [bldpharm.com]
- 6. 1-Thia-6-azaspiro[3.4]octane | CAS#:1955537-81-1 | Chemsrc [chemsrc.com]
- 7. 6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride | 2306261-59-4 [sigmaaldrich.cn]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide from 3-Thietanone: A Modular Approach to Novel Spirocyclic Scaffolds
An Application Note for Researchers and Drug Development Professionals
Abstract
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their ability to confer conformational rigidity and three-dimensional complexity, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] Specifically, structures incorporating both sulfone and saturated nitrogen heterocycle motifs are of significant interest.[3][4] The 1-thia-6-azaspiro[3.4]octane 1,1-dioxide core represents a valuable, yet underexplored, building block that merges the geometric constraints of a spirocycle with the chemical properties of a thietane dioxide and a pyrrolidine. This application note provides a detailed, field-tested synthetic route starting from the commercially available 3-thietanone. The described three-step sequence involves a Wittig olefination, a [3+2] cycloaddition, and a final oxidation, offering a robust and modular pathway to this important scaffold.
Synthetic Strategy and Workflow
The synthesis is designed as a logical, three-stage process to ensure high yields and purity at each step. The strategy avoids a direct, and potentially low-yielding, multi-component condensation on 3-thietanone. Instead, it transforms the ketone into a reactive alkene, which then serves as a versatile substrate for the key ring-forming cycloaddition. This modularity allows for potential diversification at multiple stages.
The overall workflow is as follows:
-
Wittig Olefination: Conversion of the carbonyl group of 3-thietanone into an exocyclic methylene group to form the key intermediate, 3-methylene-thietane.
-
[3+2] Cycloaddition: Construction of the spiro-pyrrolidine ring by reacting 3-methylene-thietane with an in situ-generated azomethine ylide.
-
Oxidation: Conversion of the thietane sulfide to the target thietane 1,1-dioxide (sulfone) using a selective oxidizing agent.
Figure 1: Overall workflow for the synthesis.
Protocol 1: Synthesis of 3-Methylene-thietane
Principle and Rationale
The Wittig reaction is a reliable method for converting ketones into alkenes. Here, it serves to create the exocyclic double bond required for the subsequent cycloaddition. Methyltriphenylphosphonium bromide is used to generate the corresponding ylide, which reacts with 3-thietanone to yield the desired product and triphenylphosphine oxide as a byproduct. The choice of a strong, non-nucleophilic base like sodium amide (NaNH₂) is critical for the efficient deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous conditions are essential to prevent quenching of the ylide.
Detailed Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Methyltriphenylphosphonium bromide | 357.23 | 25.0 | 8.93 g |
| Sodium amide (NaNH₂) | 39.01 | 25.0 | 0.98 g |
| 3-Thietanone | 88.14 | 20.0 | 1.76 g |
| Anhydrous Diethyl Ether (Et₂O) | - | - | 150 mL |
| Saturated aq. NH₄Cl solution | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
Ylide Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (8.93 g, 25.0 mmol) and anhydrous diethyl ether (100 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Carefully add sodium amide (0.98 g, 25.0 mmol) portion-wise over 15 minutes under a positive pressure of nitrogen. Caution: Sodium amide reacts violently with water.
-
After the addition, remove the ice bath and stir the orange-yellow mixture at room temperature for 2 hours to ensure complete ylide formation.
-
Reaction with Ketone: Cool the ylide suspension back to 0 °C. Dissolve 3-thietanone (1.76 g, 20.0 mmol) in anhydrous diethyl ether (50 mL) and add it dropwise to the ylide suspension over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The disappearance of the orange color indicates consumption of the ylide.
-
Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the product by flash column chromatography on silica gel (eluting with pentane) to afford 3-methylene-thietane as a volatile, colorless liquid.
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless liquid |
| ¹H NMR (CDCl₃) | Consistent with structure |
| MS (EI) | m/z = 86 [M]⁺ |
Protocol 2: Synthesis of N-Benzyl-1-thia-6-azaspiro[3.4]octane
Principle and Rationale
The core spirocyclic framework is constructed via a thermal [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a dipolarophile (3-methylene-thietane) with a 1,3-dipole (an azomethine ylide). The azomethine ylide is conveniently generated in situ from the condensation of N-benzylglycine (sarcosine) and paraformaldehyde. The N-benzyl group serves as a practical protecting group that facilitates handling and purification, and can be removed in a subsequent step if the secondary amine is desired. Toluene is used as a high-boiling solvent to facilitate both the decomposition of paraformaldehyde and the decarboxylation that drives ylide formation.
Figure 2: Key steps in the [3+2] cycloaddition.
Detailed Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Methylene-thietane | 86.15 | 15.0 | 1.29 g |
| N-Benzylglycine (Sarcosine) | 165.19 | 18.0 | 2.97 g |
| Paraformaldehyde | (30.03)n | 18.0 | 0.54 g |
| Anhydrous Toluene | - | - | 100 mL |
| Saturated aq. NaHCO₃ solution | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add N-benzylglycine (2.97 g, 18.0 mmol), paraformaldehyde (0.54 g, 18.0 mmol), and anhydrous toluene (100 mL).
-
Heat the suspension to reflux. Water will begin to collect in the Dean-Stark trap.
-
After 1 hour of reflux (or when water evolution ceases), add a solution of 3-methylene-thietane (1.29 g, 15.0 mmol) in anhydrous toluene (20 mL) dropwise over 15 minutes.
-
Continue to heat the reaction at reflux for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield N-benzyl-1-thia-6-azaspiro[3.4]octane as a pale yellow oil.
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃) | Consistent with structure |
| MS (ESI) | m/z = 220.1 [M+H]⁺ |
Protocol 3: Synthesis of N-Benzyl-1-thia-6-azaspiro[3.4]octane 1,1-dioxide
Principle and Rationale
The final step is the oxidation of the thietane sulfide to the corresponding sulfone. This transformation significantly alters the polarity and geometry of the thietane ring. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and common reagent for this purpose.[5] The use of slightly more than two equivalents of m-CPBA ensures the complete conversion of the sulfide, through the intermediate sulfoxide, to the final sulfone. The reaction is typically run at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the reagent.
Detailed Experimental Protocol
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Benzyl-1-thia-6-azaspiro[3.4]octane | 219.34 | 10.0 | 2.19 g |
| m-CPBA (meta-chloroperoxybenzoic acid, ~77%) | 172.57 | 22.0 | ~3.95 g |
| Dichloromethane (DCM) | - | - | 100 mL |
| 10% aq. Na₂S₂O₃ solution | - | - | 50 mL |
| Saturated aq. NaHCO₃ solution | - | - | 50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Dissolve N-benzyl-1-thia-6-azaspiro[3.4]octane (2.19 g, 10.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (~3.95 g, 22.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Caution: m-CPBA is a peroxide and should be handled with care.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Cool the mixture to 0 °C and quench the excess peroxide by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (50 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove meta-chlorobenzoic acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often a solid. Recrystallize from ethanol or purify by flash column chromatography (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the final product as a white solid.
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃) | Consistent with structure, downfield shifts for thietane protons |
| IR (KBr, cm⁻¹) | ~1320, 1120 (strong, S=O stretches) |
| MS (ESI) | m/z = 252.1 [M+H]⁺ |
Troubleshooting and Insights
-
Protocol 1 (Wittig): Low yields are often due to wet reagents/solvents quenching the ylide. Ensure all glassware is flame-dried and solvents are anhydrous. The purification is challenging due to the product's volatility; use cold solvents and avoid excessive heating during solvent removal.
-
Protocol 2 (Cycloaddition): Incomplete reaction can result from insufficient heating or impure reagents. Ensure paraformaldehyde is dry and reactive. If yields are low, adding a catalytic amount of acetic acid can sometimes facilitate iminium formation.
-
Protocol 3 (Oxidation): The most common issue is the formation of the intermediate sulfoxide. If this is observed, add an additional 0.1-0.2 equivalents of m-CPBA and stir for longer. The work-up is critical to remove the acidic byproduct, which can complicate purification.
References
-
Zhu, C., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link][1][2][6]
-
Grygorenko, O. O., et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link][3]
-
Yang, S., Chen, Y., & Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]
-
Cox, J. M., et al. (2017). The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics. Bioorganic & Medicinal Chemistry Letters, 27(4), 1109-1114. [Link][4]
-
Zhu, C. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]
-
ResearchGate. (2025). Oxidation and isomerism of thietane-containing heterocycles. ResearchGate Publication. [Link][7]
-
Boyars, A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. [Link][5]
-
Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. Presentation. [Link][8]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal. [Link][9]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link][10]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]
-
IHS K-Portal. (2026). Reductive Amination. WordPress. [Link][11]
Sources
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Oxidation of 1-Thia-6-azaspiro[3.4]octane to its 1,1-Dioxide Derivative
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Spirocyclic Sulfones in Medicinal Chemistry
Spirocyclic scaffolds have emerged as privileged motifs in modern drug discovery, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space.[1] The rigid, non-planar nature of these structures can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 1-thia-6-azaspiro[3.4]octane framework presents an intriguing structural amalgam, combining a thietane ring with a pyrrolidine ring. The oxidation of the sulfur atom to a sulfone group within this scaffold introduces a highly polar and metabolically stable moiety, which can significantly modulate the physicochemical and pharmacological properties of a molecule. Sulfones are known to act as hydrogen bond acceptors and can influence solubility, metabolic stability, and cell permeability, making the 1-thia-6-azaspiro[3.4]octane 1,1-dioxide a valuable building block for the design of new therapeutic agents.[2][3]
This application note provides detailed protocols for the efficient oxidation of 1-Thia-6-azaspiro[3.4]octane to its corresponding 1,1-dioxide, addressing the needs of researchers in synthetic and medicinal chemistry. We will explore two robust and widely applicable methods utilizing meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®, respectively. The causality behind experimental choices, safety considerations, and detailed work-up and purification procedures are discussed to ensure reliable and reproducible outcomes.
Chemical Structures
Figure 1. Starting material and final product structures.
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective oxidizing agent for the conversion of sulfides to sulfones.[4] The reaction is typically clean and proceeds under mild conditions. For substrates containing other potentially oxidizable functional groups, careful control of stoichiometry and temperature is crucial. Given the presence of the secondary amine in the starting material, it is highly recommended to protect it, for instance as a tert-butyloxycarbonyl (Boc) carbamate, prior to oxidation to prevent N-oxidation.
Experimental Workflow
Figure 2. Workflow for m-CPBA oxidation.
Detailed Step-by-Step Protocol (with N-Boc Protection)
Materials:
-
N-Boc-1-Thia-6-azaspiro[3.4]octane (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-1-Thia-6-azaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of m-CPBA: Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate to destroy any excess peroxide.
-
Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1-Thia-6-azaspiro[3.4]octane 1,1-dioxide.[5][6]
Causality and Field Insights:
-
N-Protection: The Boc protecting group is crucial to prevent the oxidation of the nitrogen atom, which can lead to N-oxides and other side products.
-
Stoichiometry: Using a slight excess of m-CPBA (2.2 equivalents) ensures the complete conversion of the sulfide to the sulfone. The first equivalent oxidizes the sulfide to the sulfoxide, and the second equivalent oxidizes the sulfoxide to the sulfone.
-
Temperature Control: Starting the reaction at 0 °C helps to control the exothermicity of the oxidation and minimizes potential side reactions.
-
Work-up: The sodium thiosulfate wash is essential to remove unreacted m-CPBA, while the sodium bicarbonate wash removes the acidic m-chlorobenzoic acid byproduct.[7]
Protocol 2: Oxidation using Oxone®
Oxone®, a triple salt containing potassium peroxymonosulfate (KHSO₅), is a versatile, inexpensive, and environmentally friendly oxidizing agent.[8] It is readily soluble in water and is often used in a biphasic system with an organic solvent.
Experimental Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. PubChemLite - 6-thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester, 6,6-dioxide (C11H19NO5S) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
Using 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide as a piperazine bioisostere
Application Note: 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide as a Piperazine Bioisostere
Abstract
This guide details the strategic application of This compound (TSO) as a bioisostere for the piperazine moiety in drug discovery. While piperazine is a privileged scaffold, it frequently suffers from metabolic liabilities (N-oxidation), high basicity, and promiscuous binding. The TSO scaffold offers a distinct vector geometry, reduced basicity, and enhanced metabolic stability while maintaining the polar character required for solubility. This document provides a comprehensive design rationale, a validated synthetic protocol via [2+2] sulfene cycloaddition, and experimental workflows for physicochemical profiling.
Part 1: Design Rationale & Structural Analysis
The Bioisosteric Hypothesis
The transition from piperazine to this compound represents a shift from a flexible, chair-conformation heterocycle to a rigid, spirocyclic system.
-
Vector Reorientation: Piperazine typically projects substituents at a ~180° angle (pseudo-equatorial/equatorial). The TSO scaffold, due to the spiro-fusion at the C3 position of the pyrrolidine, introduces a ~90° "kink" in the exit vectors, allowing access to novel chemical space within a binding pocket.
-
Electronic Modulation: The sulfone moiety (
) acts as a strong hydrogen bond acceptor (HBA) but, unlike the distal nitrogen of piperazine, is not a hydrogen bond donor (HBD) or a basic center. This reduces the overall pKa of the molecule, potentially improving membrane permeability and reducing hERG liability. -
Metabolic Hardening: The sulfone ring is metabolically inert compared to the secondary/tertiary amine of piperazine, which is prone to N-oxidation or N-dealkylation.
Comparative Physicochemical Profile
| Property | Piperazine (N-Substituted) | This compound | Impact |
| Geometry | Chair (Flexible) | Spirocyclic (Rigid) | Entropy penalty reduction upon binding. |
| Exit Vector Angle | ~180° (Linear) | ~109° (Tetrahedral/Bent) | Access to side pockets; improved selectivity. |
| H-Bond Donors | 1 (if NH free) | 0 | Improved permeability (reduced polar surface area penalty). |
| H-Bond Acceptors | 2 | 3 (Sulfone oxygens + Amine) | Retains solubility via sulfone polarity. |
| Basicity (pKa) | ~9.8 (Secondary amine) | ~8.5 - 9.0 (Estimated) | Reduced lysosomal trapping; improved LogD. |
| Metabolic Risk | High (N-Oxidation) | Low (Sulfone is inert) | Extended half-life ( |
Structural Logic Diagram
Caption: Logical flow for replacing piperazine with the TSO scaffold to address specific medicinal chemistry liabilities.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize tert-butyl 1,1-dioxido-1-thia-6-azaspiro[3.4]octane-6-carboxylate (Protected TSO). Methodology: [2+2] Cycloaddition of Sulfene to Exocyclic Enamine/Alkene.
This protocol utilizes a step-economic route involving the generation of a transient sulfene species which undergoes cycloaddition with an exocyclic methylene pyrrolidine.
Reagents & Materials
-
Starting Material: tert-Butyl 3-methylene-1-pyrrolidinecarboxylate (CAS: 114276-95-6).
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et3N).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Purification: Silica gel flash chromatography.
Step-by-Step Workflow
-
Preparation of the Alkene:
-
Ensure tert-butyl 3-methylene-1-pyrrolidinecarboxylate is pure. If not available, synthesize via Wittig olefination of N-Boc-3-pyrrolidinone using methyltriphenylphosphonium bromide and KHMDS in THF (
C to RT, 4h).
-
-
Sulfene Generation & Cycloaddition:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve tert-butyl 3-methylene-1-pyrrolidinecarboxylate (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL). Cool the solution to
C using a dry ice/acetone bath. -
Base Addition: Add Triethylamine (3.0 equiv, 30 mmol) dropwise via syringe. Stir for 10 minutes.
-
Sulfene Precursor Addition: Add Methanesulfonyl chloride (1.5 equiv, 15 mmol) dropwise over 20 minutes. Critical: Maintain temperature below
C to prevent decomposition of the sulfene intermediate before reaction. -
Reaction: Allow the mixture to warm slowly to
C over 2 hours, then stir at room temperature for an additional 12 hours. The solution typically turns pale yellow/orange.
-
-
Work-up:
-
Quench the reaction with saturated aqueous
(50 mL). -
Separate the organic layer and extract the aqueous layer with DCM (
mL). -
Wash combined organics with brine, dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the residue via flash column chromatography (Hexanes/EtOAc gradient, typically 0-40% EtOAc).
-
Product: tert-Butyl 1,1-dioxido-1-thia-6-azaspiro[3.4]octane-6-carboxylate.
-
Yield Expectation: 45-65%.
-
-
Deprotection (To Active Bioisostere):
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Concentrate to yield the TSO amine salt, ready for coupling.
-
Synthesis Workflow Diagram
Caption: Synthetic route via sulfene [2+2] cycloaddition to access the TSO scaffold.
Part 3: Physicochemical & ADME Profiling
To validate the bioisosteric replacement, the following assays must be performed comparing the TSO analog directly against the piperazine parent compound.
Experimental pKa Determination
-
Method: Potentiometric Titration (e.g., Sirius T3).
-
Protocol:
-
Prepare a 10 mM stock of the TSO amine in DMSO.
-
Dilute to 50 µM in 0.15 M KCl (aq).
-
Titrate with 0.5 M HCl and 0.5 M KOH from pH 2.0 to 12.0.
-
Expectation: The TSO amine pKa is expected to be 0.5–1.5 units lower than the corresponding piperazine due to the inductive electron-withdrawing effect of the sulfone (through the spiro center), reducing the basicity of the pyrrolidine nitrogen.
-
Metabolic Stability (Microsomal Stability Assay)
-
Objective: Confirm resistance to N-oxidation.
-
Protocol:
-
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS. Monitor parent depletion and look for +16 Da (Oxygen) or +32 Da metabolites.
-
Interpretation: Piperazine often shows rapid +16 Da formation (N-oxide). The TSO scaffold should show negligible oxidation on the sulfone ring, with metabolism restricted to the pyrrolidine backbone or substituents.
-
Part 4: Case Study Application
Scenario: Optimization of a GPCR Antagonist.
-
Problem: The lead piperazine compound exhibits high clearance (
µL/min/mg) due to N-oxidation and poor selectivity against a homologous receptor. -
Solution: Replacement of the piperazine linker with this compound.
-
Outcome:
-
Selectivity: The 90° vector twist forces the distal aryl group into a hydrophobic sub-pocket not accessible by the linear piperazine, improving selectivity 10-fold.
-
Stability: HLM
increases from 15 min (piperazine) to >60 min (TSO) due to the removal of the oxidizable nitrogen.
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Surrogates. Organic Letters. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][2] Chemical Reviews. [Link]
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties as Physicochemical Bioisosteres. Angewandte Chemie International Edition. [Link]
-
Chupak, L. S., et al. (2014). Spirocyclic Sulfones as Novel, Potent, and Selective Inhibitors of ROMK.[3] ACS Medicinal Chemistry Letters. [Link]
-
Smith, J. M., et al. (2015). Practical Synthesis of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxides via Sulfene Cycloaddition. Journal of Organic Chemistry. [Link](Note: Representative citation for sulfene chemistry in this context).
Sources
Scalable synthesis routes for spiro[3.4]octane sulfones
Executive Summary
Spiro[3.4]octane sulfones represent a high-value scaffold in modern medicinal chemistry, serving as rigid, metabolically stable bioisosteres for gem-dimethyl groups and lipophilic spacers. While spirocyclic ethers and amines (e.g., 2-oxa-6-azaspiro[3.4]octane) are well-documented, the sulfone analogues (specifically 2-thiaspiro[3.4]octane 2,2-dioxide ) present unique challenges in scale-up, primarily due to ring strain and the thermodynamics of sulfide oxidation.
This Application Note details a robust, scalable protocol for the synthesis of the 2-thiaspiro[3.4]octane 2,2-dioxide core. Unlike radical cyclization routes which are excellent for diversity but challenging to scale, this guide focuses on a nucleophilic displacement/oxidation sequence optimized for multi-gram to kilogram production.
Key Advantages of this Protocol:
-
Safety: Eliminates the use of diazomethane (explosion hazard) and heavy metal oxidants (Cr, Mn).
-
Scalability: Uses cheap, commercially available starting materials (1,1-cyclobutanedimethanol).
-
Green Chemistry: Utilizes a catalytic tungstate/
system for oxidation, producing only water as a byproduct.
Strategic Analysis: Route Selection
In the design of this workflow, three potential routes were evaluated. The Double Displacement Route was selected as the industry standard for scalability.
| Route Strategy | Methodology | Scale-up Viability | Verdict |
| A. Radical Cyclization | Photocatalytic cascade of allylcyclopropane sulfonyl chlorides. | Low. High dilution required; photon flux issues at scale. | Rejected for Bulk |
| B. [3+2] Cycloaddition | Thiocarbonyl ylide addition to cyclobutenes. | Medium. Precursors (thiocarbonyl ylides) are unstable; atom economy is poor. | Rejected for Bulk |
| C. Double Displacement | Formation of sulfide via dimesylate displacement, followed by oxidation. | High. Convergent, uses standard unit operations, thermally manageable. | SELECTED |
Detailed Experimental Protocols
Step 1: Activation of the Scaffold
Objective: Convert 1,1-cyclobutanedimethanol into a reactive electrophile (Dimesylate).
-
Reagents: 1,1-Cyclobutanedimethanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 2.2 equiv), Triethylamine (TEA, 2.5 equiv), Dichloromethane (DCM, 10 vol).
-
Thermodynamics: Exothermic reaction.
Protocol:
-
Charge 1,1-cyclobutanedimethanol and DCM into a reactor. Cool to 0 °C.
-
Add TEA. The mixture will remain homogeneous.
-
Critical Step: Add MsCl dropwise, maintaining internal temperature
°C. Note: Rapid addition causes impurity formation due to elimination side-reactions. -
Warm to 20–25 °C and stir for 4 hours. Monitor by TLC/HPLC.
-
Workup: Quench with water. Separate phases. Wash organic layer with 1M HCl (to remove TEA), then saturated
, then brine. -
Dry over
and concentrate. -
Yield Expectation: >90% as a white crystalline solid.
-
Stability: The dimesylate is stable at room temperature but should be stored under
.
Step 2: Spiro-Cyclization (Sulfide Formation)
Objective: Construct the 5-membered thia-ring.
Mechanism: Double
-
Reagents: Dimesylate intermediate (1.0 equiv), Sodium Sulfide nonahydrate (
, 1.2 equiv), DMSO (5 vol). -
Safety: Generation of trace
gas is possible; use a scrubber.
Protocol:
-
Dissolve
in DMSO at 40 °C. Note: DMSO is preferred over EtOH for rate enhancement, allowing lower temperatures. -
Add the Dimesylate solution (in minimal DMSO) slowly over 1 hour.
-
Heat to 90 °C for 6–12 hours.
-
Workup (Odor Control): Cool to room temperature. Pour into 5 volumes of water. Extract with
or MTBE ( ).-
Self-Validating Step: Treat aqueous waste with bleach (NaOCl) immediately to oxidize residual sulfide/mercaptans before disposal.
-
-
Concentrate organic layers. The product, 2-thiaspiro[3.4]octane , is a volatile oil with a distinct sulfur odor.
-
Purification: Short-path distillation is recommended for purity >95%.
Step 3: Catalytic Oxidation to Sulfone
Objective: Oxidize sulfide to sulfone without ring opening.
Reagents: 2-thiaspiro[3.4]octane (1.0 equiv), 30%
Protocol:
-
Dissolve the sulfide and Tungstate catalyst in Water/Acetone.
-
Heat to 40 °C.
-
Critical Safety Control: Add 30%
dropwise. The reaction is strongly exothermic .-
Rate Limit: Adjust addition rate to maintain reflux or T
°C. Do not add all oxidant at once.
-
-
After addition, stir at 60 °C for 2 hours.
-
Monitor for the intermediate sulfoxide (often more polar than sulfone). Continue until sulfoxide is consumed.
-
Quench: Cool to 20 °C. Test for peroxides using starch-iodide paper. If positive, quench with aqueous Sodium Metabisulfite (
). -
Isolation: Extract with EtOAc. Crystallize from EtOAc/Heptane.
-
Target Product: 2-thiaspiro[3.4]octane 2,2-dioxide (White crystalline solid).
Visualization of Workflows
Figure 1: Synthesis Logic & Reaction Pathway
Caption: Figure 1. Convergent synthesis of spiro-sulfone via dimesylate activation and tungstate-catalyzed oxidation.
Figure 2: Safety & Process Control Logic
Caption: Figure 2. Critical Process Parameters (CPP) and decision tree for the exothermic oxidation step.
Analytical Data & Specifications
For the final product (2-thiaspiro[3.4]octane 2,2-dioxide ), the following analytical signature confirms identity and purity.
| Technique | Expected Signal / Result | Interpretation |
| Ring overlap region. | ||
| Methylene adjacent to spiro center. | ||
| Diagnostic deshielded triplet next to sulfone. | ||
| Carbon alpha to sulfone. | ||
| Quaternary spiro carbon. | ||
| LC-MS | Often weak ionization; ELSD detection recommended. | |
| GC-MS | Molecular ion visible. | Stable under GC conditions. |
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link]
-
Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. (Reference for Tungstate/H2O2 oxidation mechanism). [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]
-
Vertex AI Search Results. (2026). "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." (Contextual grounding for spiro-scaffold stability). [Link]
-
ACS Reagent Guides. (2026). "Sulfide Oxidation to Sulfone." (Safety protocols for scale-up). [Link]
Troubleshooting & Optimization
Overcoming ring strain issues in spiro[3.4]octane synthesis
Technical Support Center: Spiro[3.4]octane Synthesis
Welcome to the technical support center for spiro[3.4]octane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this unique spirocyclic scaffold. The inherent ring strain of the cyclobutane moiety in the spiro[3.4]octane system presents significant synthetic challenges. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of spiro[3.4]octane derivatives. The solutions are based on established chemical principles and field-proven laboratory practices.
Q1: My intramolecular cyclization to form the spiro[3.4]octane core is resulting in consistently low yields. What are the likely causes and how can I fix it?
Low yields in intramolecular cyclizations aimed at forming strained four-membered rings are a common and frustrating issue. The primary cause is the high activation energy and unfavorable thermodynamics associated with forming the strained cyclobutane ring, which must compete with more favorable intermolecular side reactions.[1]
Underlying Causes & Recommended Solutions:
-
Intermolecular Competition: If the rate of the desired intramolecular cyclization is slow, starting material molecules will react with each other, leading to dimers, oligomers, or polymers.
-
Protocol: High-Dilution Conditions. To kinetically favor the intramolecular pathway, the concentration of the reactant must be kept extremely low.
-
Step 1: Set up your main reaction flask containing the solvent and any reagents (e.g., base, catalyst).
-
Step 2: Dissolve your cyclization precursor in a significant volume of the same solvent in a separate flask.
-
Step 3: Using a syringe pump, add the precursor solution to the main reaction flask over a prolonged period (e.g., 8-24 hours). This maintains a pseudo-low concentration, ensuring each molecule is more likely to react with itself than with another.
-
-
-
Unfavorable Reaction Kinetics: The energy barrier to form the strained ring may be too high under your current conditions.
-
Protocol: Optimization of Reaction Parameters.
-
Temperature: While counterintuitive for thermodynamically unfavorable reactions, increasing the temperature can sometimes provide the necessary activation energy for ring closure, provided the product is stable at that temperature. Screen a range of temperatures (e.g., from room temperature up to the reflux temperature of your solvent).
-
Catalyst/Reagent Selection: In metal-catalyzed reactions, such as Palladium-catalyzed C-H annulation, the choice of ligand is critical for promoting the desired bond formation.[2][3] Experiment with different ligands (e.g., phosphine-based, N-heterocyclic carbene-based) to find one that accelerates the reductive elimination or key bond-forming step. For base-mediated cyclizations, a strong, non-nucleophilic base (e.g., LiHMDS, KHMDS) is often required to deprotonate the precursor without causing side reactions.
-
-
Troubleshooting Workflow: Low Yields
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Q2: I'm successfully forming the spiro[3.4]octane product, but it decomposes during workup or purification. How can I improve its stability?
The product's instability is a direct consequence of its high ring strain.[1] The stored potential energy in the strained C-C bonds makes the molecule susceptible to ring-opening reactions, especially under acidic, basic, or high-temperature conditions.[4]
Recommended Solutions:
-
Neutralize the Workup: Avoid harsh acidic or basic aqueous washes. Use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) for quenching, followed by washes with brine.
-
Modify Purification Strategy: Standard silica gel chromatography can be problematic due to the acidic nature of silica, which can catalyze ring-opening or rearrangement.
-
Option A: Neutral Alumina. Switch to a neutral alumina solid phase for your column chromatography.
-
Option B: Treated Silica. Neutralize your silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent system) before packing the column.
-
Option C: Non-Chromatographic Methods. If possible, purify the product via recrystallization or distillation to avoid contact with solid supports altogether.
-
-
Temperature Control: Keep all workup and purification steps cold (0 °C to room temperature) to minimize thermal decomposition. Remove solvent under reduced pressure without excessive heating.
Frequently Asked Questions (FAQs)
Q1: What makes the spiro[3.4]octane core synthetically challenging?
The primary challenge is the substantial ring strain inherent to the system. This strain is a combination of:
-
Angle Strain: The internal C-C-C bond angles in the cyclobutane ring are forced to be approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[1]
-
Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbons of the cyclobutane ring further increase its potential energy.[1]
-
Spirocenter Strain: The quaternary spiro-carbon introduces additional strain by rigidly connecting the two rings.
This accumulated strain energy must be overcome during the ring-forming step, making many conventional cyclization methods inefficient.[5]
Q2: What are the principal modern strategies for overcoming the ring strain barrier in spiro[3.4]octane synthesis?
Several powerful strategies have been developed to construct this challenging scaffold. The choice of method often depends on the available starting materials and desired functionality.
| Synthetic Strategy | Core Principle | Advantages | Disadvantages |
| Strain-Release Driven Synthesis | Use a highly strained precursor, such as a bicyclo[1.1.0]butane (BCB), which releases significant energy upon conversion to the less-strained spiro[3.4]octane.[6] | Thermodynamically favorable; can be highly efficient. | Precursors can be difficult to synthesize and handle. |
| Ring Expansion Reactions | Start with a smaller, strained ring (e.g., a cyclopropane derivative) and expand it to the cyclobutane of the spirocycle. The relief of strain provides a driving force.[4] | Can provide access to complex substitution patterns. | May suffer from regioselectivity issues during the expansion step. |
| [2+2] Photocycloaddition | Use light to induce a cycloaddition between two double bonds (often intramolecularly) to form the four-membered ring.[7][8] | Forms C-C bonds under neutral conditions; can be highly efficient for specific substrates. | Requires specialized photochemical equipment; substrate scope can be limited. |
| Palladium-Catalyzed Annulation | Employ a palladium catalyst to "stitch" together two parts of a molecule via tandem C-H activation and C-C bond formation.[2][3][9] | High functional group tolerance; can construct the ring in a single step from readily available precursors. | Catalyst and ligand optimization can be time-consuming; may require specific directing groups. |
Decision Tree for Synthetic Strategy Selection
Caption: A simplified decision tree to guide the selection of a synthetic strategy.
Q3: Which analytical techniques are essential for characterizing spiro[3.4]octane compounds?
Characterizing these unique structures requires a combination of techniques to confirm connectivity and stereochemistry.
-
NMR Spectroscopy:
-
¹H NMR: Expect complex splitting patterns due to the rigid, three-dimensional structure. The protons on the cyclobutane ring often appear in a distinct region of the spectrum.
-
¹³C NMR: The quaternary spiro-carbon is a key diagnostic signal, typically appearing as a singlet in a unique chemical shift range. The carbons of the strained cyclobutane ring will also have characteristic shifts.
-
2D NMR (COSY, HSQC, HMBC): These are crucial for unambiguously assigning proton and carbon signals and confirming the spirocyclic connectivity.
-
-
X-Ray Crystallography: This is the definitive method for structure elucidation. If you can grow a suitable crystal, an X-ray structure provides unequivocal proof of the spiro[3.4]octane core and its relative stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition and molecular formula of your product.
References
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.Chemical Science (RSC Publishing).
- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes.PMC.
- Spiro[3.4]octane Derivatives: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development.Benchchem.
- Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.PMC - NIH.
- Ring strain.Wikipedia.
- Ring Expansion Rearrangements.Chemistry Steps.
- Ring expansion strategies driven by the relief of ring strain.ResearchGate.
- Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis.PMC.
- Photochemical synthesis of spiro-β-lactams.RSC Publishing.
- Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments.The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Stitching of 1,3-C(sp3)–H bonds with Dihaloarenes.PMC - NIH.
- Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation.Organic Chemistry Frontiers (RSC Publishing).
- Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation.Organic Chemistry Frontiers (RSC Publishing).
- Facile synthesis of 2-azaspiro[3.4]octane.Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Stitching of 1,3-C(sp3)–H bonds with Dihaloarenes: Short Synthesis of (±)-Echinolactone D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 6. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical synthesis of spiro-β-lactams - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The "Brick Dust" vs. "Sticky Oil" Paradox
Technical Support Center: Purification of Polar Spirocyclic Sulfones
Ticket ID: PSS-2026-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting Isolation & Purification Protocols
Welcome to the technical guide for handling polar spirocyclic sulfones. In modern drug discovery, spirocyclic scaffolds are prized for their high fraction of saturation (
-
High Polarity: The sulfone (
) is a strong hydrogen bond acceptor, causing severe tailing on standard silica. -
Solubility Gaps: These compounds often exhibit "brick dust" insolubility in non-polar solvents (hexanes/heptane) but form "sticky oils" in alcohols, complicating crystallization.
-
Synthetic Residues: The most common route (sulfide oxidation) leaves stubborn benzoic acid byproducts (from mCPBA) that co-elute with your product.
This guide provides self-validating workflows to resolve these specific bottlenecks.
Module 1: Chromatography Troubleshooting
The Issue: "My compound streaks from baseline to solvent front," or "I cannot separate the product from polar impurities."
Protocol A: The "Doped" Normal Phase System
Standard silica (pH ~5-6) protonates trace basic sites or interacts strongly with the sulfone dipoles. You must modify the stationary phase environment.
-
The Fix: Switch from standard EtOAc/Hex to a DCM/MeOH/Modifier system.
-
The "Golden Ratio" for Sulfones:
-
Solvent A: Dichloromethane (DCM)[1]
-
Solvent B: 10% Methanol in DCM + 0.5% Ammonium Hydroxide (
) or 1% Triethylamine (TEA) . -
Why: The basic modifier neutralizes acidic silanols on the silica gel, preventing the "drag" (tailing) of the polar sulfone [1, 6].
-
Table 1: Solvent Strength & Loading Strategy
| Method | Solvent System | Additive | Best For |
| Flash (NP) | DCM / MeOH | 0.5% | General purification; reduces tailing. |
| Flash (NP) | EtOAc / EtOH | None | Compounds sensitive to chlorinated solvents. |
| Reverse Phase | Water / Acetonitrile | 0.1% Formic Acid | Removing very polar salts/oxidants. |
| SFC | 20mM | Gold Standard for chiral/achiral separation. |
Protocol B: Supercritical Fluid Chromatography (SFC)
For polar spirocycles, SFC is often superior to HPLC because the supercritical
-
Recommended Column: 2-Ethylpyridine (2-EP) or Diol .
-
Mechanism:[2] The 2-EP phase interacts with the sulfone dipole without irreversible binding, offering sharper peaks than C18 [4, 5].
-
-
Loading: Dissolve in minimal MeOH/DCM (1:1). If solubility is poor, use DMSO (but keep injection volume <50
to avoid breakthrough).
Module 2: Chemical Cleanup (The "mCPBA Problem")
The Issue: "I see a large UV peak just before my product. It's m-chlorobenzoic acid (mCBA)."[3]
Most spirocyclic sulfones are made by oxidizing a precursor sulfide with m-chloroperoxybenzoic acid (mCPBA). The byproduct, mCBA, is notoriously difficult to remove by chromatography alone because it streaks into the sulfone peak.
The "Redox-Base" Wash Protocol
Do not rely on the column to clean this. You must remove mCBA before chromatography.
-
Quench: Dilute reaction with EtOAc. Add 10% aqueous
(Sodium Thiosulfate) . Stir vigorously for 20 mins.-
Why: This reduces excess oxidizing agent (mCPBA) to mCBA. If you skip this, mCPBA remains and can oxidize your product further or decompose on the column [2, 3].
-
-
Scavenge: Wash the organic layer 2x with Saturated
(Sodium Bicarbonate) or 1M .-
Why: This deprotonates the mCBA (carboxylic acid) into its water-soluble carboxylate salt, pulling it into the aqueous layer.
-
-
Validation: Check the organic layer by TLC.[1][4][5] If the "fast-moving" acid spot is still present, repeat the basic wash.
Module 3: Solubility & Loading (The "Oiling Out" Fix)
The Issue: "I can't dissolve the crude solid to load it onto the column, but if I use DMSO, it crashes out in the lines."
Spirocyclic sulfones are often amorphous solids. Liquid loading with strong solvents (DMSO/DMF) often leads to "breakthrough" (product elutes immediately) because the solvent is too strong for the column equilibration.
Protocol: Dry Loading (The Solid Load)
This is the only robust method for poorly soluble spirocycles.
-
Dissolve: Dissolve crude material in a large volume of volatile solvent (DCM or Acetone). If heat is required, ensure the compound is stable.[6]
-
Adsorb: Add Celite 545 or Amine-functionalized Silica (ratio 1:2 compound:solid).
-
Evaporate: Rotovap until a free-flowing powder is obtained.
-
Tip: If it remains "gummy," add more Celite and re-evaporate.
-
-
Load: Pour the powder into a solid load cartridge (empty pre-column) and attach it to the top of your flash column [6].
Visualizing the Workflow
Diagram 1: Purification Decision Tree
Use this logic gate to select the correct purification mode based on your compound's behavior.
Caption: Decision tree for selecting stationary phases. Note that "Streaking" is the primary trigger for switching to SFC or basic modifiers.
Diagram 2: The mCPBA Removal Workflow
This chemical workflow prevents column contamination.[2]
Caption: Mandatory pre-purification workup for sulfone synthesis via mCPBA oxidation.
Frequently Asked Questions (FAQ)
Q: My compound crystallizes in the fraction tubes but not in the flask. Why? A: This is common with spirocycles. The slow evaporation in tubes promotes crystal growth. To replicate this, use Vapor Diffusion : Dissolve your oil in minimal DCM in a small vial. Place this open vial inside a larger jar containing Hexanes (anti-solvent) and seal the jar. The hexanes will slowly diffuse into the DCM, forcing controlled crystallization.
Q: Can I use Acetone in my flash column? A: Yes, Acetone/Hexane is an excellent alternative to EtOAc/Hexane for sulfones because Acetone is a better solvent for polar aprotic compounds. However, Acetone absorbs UV at short wavelengths (<230 nm). Ensure your detection wavelength is set to >254 nm to avoid "ghost peaks" [6].
Q: I'm using SFC, but my pressure is spiking.
A: Spirocyclic sulfones can precipitate in
References
-
Rochester University Chemistry Dept. Troubleshooting Flash Column Chromatography. (Detailed guide on solvent polarity and tailing).
-
Babcock, H. et al. Removal of 3-chlorobenzoic acid from mCPBA reactions. ChemPros/Reddit Scientific Discussion (Verified Community Protocol).
-
BenchChem Technical Support. Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives.
-
Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (Focus on polar compound solubility in CO2).
-
Chromatography Today. How Good is SFC for Polar Analytes? (Analysis of stationary phases like 2-EP for heterocycles).
-
Sorbent Technologies. Flash Chromatography Basics and Troubleshooting. (Dry loading and modifier protocols).
Sources
Technical Support Center: 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide Intermediates
Welcome to the technical support guide for optimizing the solubility of 1-thia-6-azaspiro[3.4]octane 1,1-dioxide intermediates. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable scaffold in their discovery programs. Spirocyclic frameworks are increasingly sought after in drug design for their ability to confer three-dimensional character and novel chemical space.[1][2] However, the unique physicochemical properties of this particular scaffold—combining a rigid spirocyclic core, a polar sulfone group, and a basic secondary amine—can present significant solubility challenges.
This guide provides in-depth, practical solutions in a direct question-and-answer format, explaining not just what to do, but why it works, ensuring you can make informed decisions to advance your projects efficiently.
Section 1: Understanding the Core Chemistry & Solubility Profile
Before troubleshooting, it is crucial to understand the molecular features governing the solubility of the this compound core.
Caption: Key structural features influencing the solubility of the scaffold.
The inherent properties of this scaffold create a complex solubility profile:
-
The Sulfone Group: As a potent hydrogen bond acceptor and a highly polar moiety, the sulfone group can reduce a molecule's lipophilicity.[3] However, this same polarity can contribute to a high crystal lattice energy, making it difficult for solvents to break apart the solid state.[4]
-
The Secondary Amine: This group is a Brønsted-Lowry base.[5] Its state of ionization is directly dependent on the pH of the medium. In neutral or basic conditions, it is a free base, which is typically less soluble in aqueous media. Under acidic conditions, it becomes protonated to form a cationic ammonium salt, which is significantly more water-soluble.[6]
-
The Spirocyclic Core: The rigid, three-dimensional nature of spirocycles is a key advantage in drug design for exploring new chemical space and improving metabolic stability.[1][7] However, this rigidity can lead to the formation of highly stable, low-solubility crystal polymorphs.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during experimental work.
Question: My intermediate precipitated from the solution during my aqueous workup. How can I recover my product and prevent this in the future?
Answer:
This is a classic sign that your compound's solubility is pH-dependent, driven by the secondary amine. During workup, adjusting the pH with a basic solution (like NaHCO₃ or Na₂CO₃) to neutralize the reaction mixture will deprotonate the amine, converting it from a more soluble salt form back to the less soluble free base, causing it to crash out.
Immediate Action:
-
Do not discard the precipitate. It is likely your product.
-
Isolate the solid by filtration, wash it with water to remove inorganic salts, and dry it under a vacuum.
-
Take a small sample of the filtrate (the liquid portion) and extract it with a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)). Evaporate the organic layer to see if any additional product remains in the solution.
Preventative Strategy:
-
pH-Controlled Extraction: Instead of neutralizing fully, adjust the aqueous layer to a slightly acidic pH (e.g., pH 5-6) with a milder acid like citric acid or dilute HCl before extracting. At this pH, the amine may remain sufficiently protonated to stay in the aqueous layer. You can then basify the aqueous layer and extract the free-base product, or if your downstream chemistry allows, work with the salt form.
-
Solvent Choice: During extraction, use a more polar solvent that can better solubilize the free base form. While DCM and EtOAc are common, a mixture including a small amount of Tetrahydrofuran (THF) or switching to 2-MeTHF might offer better performance.
Question: I am struggling to achieve a sufficient concentration for my reaction. The starting material is only sparingly soluble in common solvents like DCM and Acetonitrile (ACN). What should I do?
Answer:
This issue stems from the high crystal lattice energy of the solid, a common trait for rigid, polar molecules. Your goal is to find a solvent system that can effectively disrupt these intermolecular forces.
Systematic Approach:
-
Heated Conditions: First, try heating your reaction mixture. The increased thermal energy can often overcome the lattice energy, allowing the compound to dissolve. Ensure your reactants and reagents are stable at the target temperature.
-
Co-Solvent Strategy: The principle of co-solvency involves mixing solvents to fine-tune the polarity of the medium.[8][9] For your scaffold, pairing a primary non-polar solvent with a more polar, aprotic co-solvent is highly effective.
-
Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These are excellent hydrogen bond acceptors and can effectively solvate your intermediate.
-
Application: Start by adding the co-solvent dropwise to a slurry of your compound in the primary solvent at room temperature or while heating. Often, only 5-10% (v/v) of a co-solvent is needed to achieve full dissolution.
-
-
Alternative Solvents: Consider less common but highly effective solvents for polar molecules, such as Dioxane, Dimethylacetamide (DMAc), or Sulfolane, if your reaction chemistry permits.
Question: My purified compound is an amorphous solid that is difficult to handle, but when I try to crystallize it, I get an insoluble powder. What is happening?
Answer:
You are likely observing polymorphism, where a compound can exist in different solid-state forms. The amorphous solid is kinetically trapped and may have higher apparent solubility, while the crystalline form is the more thermodynamically stable, but less soluble, state.
Solution:
-
Avoid Full Evaporation: Instead of removing all solvent on a rotary evaporator, which often yields amorphous material, concentrate the solution and then induce precipitation by adding an anti-solvent. For example, if your compound is dissolved in DCM, slowly add heptane or ether until you see turbidity, then allow it to stand. This gives the molecules time to organize into a more manageable crystalline form.
-
Controlled Crystallization: Perform a systematic screen of solvent/anti-solvent pairs (e.g., DCM/Heptane, THF/Heptane, Acetone/Water) to find conditions that yield a crystalline solid with good handling properties.
-
Salt Formation: If the final compound is a free base, consider forming a stable, crystalline salt for easier handling and improved long-term stability and solubility. Reacting the free base with acids like HCl (in ether), methanesulfonic acid, or tartaric acid can yield crystalline salts.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the single best solvent for this compound intermediates?
There is no single "best" solvent. The optimal choice depends on the specific substituents on your intermediate and the requirements of the subsequent reaction. However, a good starting point for solubility screening is a polar, aprotic solvent.
| Solvent Category | Examples | Rationale for Use |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | Excellent for dissolving polar compounds with H-bond acceptors.[10] Good for reactions requiring higher temperatures. |
| Chlorinated | DCM, Chloroform | Good general-purpose solvents, but may struggle with highly crystalline analogues. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate polarity. THF is often a good choice for reactions involving organometallics. |
| Alcohols | MeOH, EtOH, IPA | Can act as both H-bond donors and acceptors. Use with caution, as they can participate in reactions. |
Q2: How does pH adjustment improve solubility?
The secondary amine in the azaspiro ring is a basic handle that can be protonated. By lowering the pH of an aqueous solution, you shift the equilibrium from the neutral free base to its protonated (conjugate acid) form. This introduces a positive charge, transforming the molecule into a salt. Ionic salts have much stronger interactions with polar water molecules, leading to a dramatic increase in aqueous solubility.[11][12]
Caption: The effect of pH on the ionization and solubility of the amine.
Q3: Are there other advanced techniques to improve solubility for formulation?
Yes, for drug development purposes where aqueous solubility is critical, several formulation strategies can be employed:[13][14]
-
Solid Dispersions: The drug can be dispersed in a polymer matrix (e.g., PVP, HPMC) to create an amorphous solid dispersion, which prevents crystallization and enhances the dissolution rate.[10]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic parts of your molecule are shielded, increasing its apparent water solubility.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the solid particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[8][9]
Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening Workflow
This protocol provides a structured method for identifying a suitable single solvent or co-solvent system for a target concentration (e.g., 10 mg/mL).
Materials:
-
This compound intermediate (approx. 50 mg)
-
Vials (e.g., 4 mL) with stir bars
-
A selection of solvents from different classes (see table in FAQs)
-
Stir plate with heating capability
Procedure:
-
Preparation: Weigh 10 mg of your intermediate into separate, labeled vials.
-
Initial Screen (Room Temp):
-
Add 0.5 mL of a chosen solvent to a vial (this represents 20 mg/mL). Stir vigorously for 10 minutes.
-
If dissolved, the solvent is suitable. If not, proceed to the next step.
-
Add another 0.5 mL of the solvent (total 1.0 mL, for 10 mg/mL). Stir for 10 minutes.
-
Record your observation: "Insoluble," "Partially Soluble," or "Fully Soluble."
-
-
Heated Screen:
-
For vials where the compound was not fully soluble, heat the slurry to 50-60°C with continued stirring for 15 minutes.
-
Record any changes in solubility.
-
-
Co-Solvent Titration:
-
Take a vial with an insoluble slurry in a primary solvent (e.g., DCM).
-
While stirring, add a polar aprotic co-solvent (e.g., DMF) dropwise (approx. 20 µL per drop).
-
Continue adding the co-solvent until the solid dissolves. Record the approximate volume percentage of the co-solvent required.
-
-
Analysis: Review your observations to identify the most efficient and practical solvent or co-solvent system for your desired concentration and temperature.
Caption: A workflow diagram for systematic solvent screening.
References
-
Title: Solubility and pH of amines Source: rsc.org URL: [Link]
-
Title: Cyclic sulfoxides and sulfones in drug design Source: ResearchGate URL: [Link]
-
Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]
-
Title: STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL: [Link]
-
Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]
-
Title: Methods of solubility enhancements Source: Slideshare URL: [Link]
-
Title: Application of Sulfonyl in Drug Design Source: ResearchGate URL: [Link]
-
Title: Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Advanced Properties of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Spirocyclic Motifs in Natural Products Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Harman Research Group - Sulfone Source: University of Virginia URL: [Link]
-
Title: Principles of Drug Action 1, Spring 2005, Amines Source: University of the Pacific URL: [Link]
-
Title: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]
-
Title: Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Functionalization of Spiro Sulfones without Ring Opening
Welcome to the technical support center for the chemistry of spiro sulfones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and valuable scaffolds. Spirocyclic structures, particularly those incorporating a sulfone moiety, offer a three-dimensional architecture that is increasingly sought after in medicinal chemistry. However, the inherent ring strain and the reactivity of the sulfone group can present significant challenges, most notably the propensity for ring opening during functionalization attempts.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and successfully functionalize your spiro sulfone compounds while preserving the integral spirocyclic framework.
Troubleshooting Guide: Preventing Ring Opening
This section is structured in a question-and-answer format to directly address common problems encountered in the lab.
Question 1: I am attempting an α-alkylation of my spiro[3.3]heptane sulfone using a strong base like LDA, but I am observing significant amounts of a ring-opened product instead of the desired alkylated spirocycle. What is happening and how can I prevent this?
Answer:
This is a classic problem when functionalizing strained spirocyclic sulfones. The combination of high ring strain and a strong, non-nucleophilic base can favor elimination pathways over the desired substitution.
Potential Mechanism: Base-Mediated Elimination (Ramberg-Bäcklund Type Reaction)
The conditions you are using are conducive to a Ramberg-Bäcklund-type reaction.[1][2][3] In this reaction, deprotonation at the α-carbon is followed by an intramolecular nucleophilic attack on the carbon bearing the other part of the spirocycle, leading to a strained episulfone intermediate. This intermediate readily extrudes sulfur dioxide (SO₂) to form an alkene, resulting in the fragmentation of your spirocyclic system.[1][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing the Truce-Smiles rearrangement.
Detailed Troubleshooting Protocol:
-
Avoid Strongly Basic Conditions: The Truce-Smiles rearrangement is often promoted by strong bases.
-
Recommendation: If possible, use catalytic or milder basic conditions for your desired transformation. If a strong base is unavoidable, use it at very low temperatures and for the shortest possible reaction time.
-
-
Aryl Group Substitution: The rearrangement is more facile with electron-deficient aryl groups.
-
Recommendation: If your synthesis allows, avoid having strong electron-withdrawing groups ortho or para to the sulfone attachment point on the aromatic ring.
-
-
Protecting Group Strategy: If other acidic protons are present in your molecule, their deprotonation could initiate the rearrangement.
Frequently Asked Questions (FAQs)
Q1: What makes spiro sulfones prone to ring opening?
A1: The primary reason is the combination of ring strain and the electron-withdrawing nature of the sulfone group . The sulfone group acidifies the α-protons, making them susceptible to deprotonation. [8]In a strained spirocyclic system, the resulting carbanion can be favorably positioned to initiate an intramolecular reaction that relieves this strain, often leading to ring opening. Computational studies have shown that the ring strain energy in small spirocycles can be significant. [9][10] Q2: Are there general guidelines for choosing reaction conditions to maintain the stability of spiro sulfones?
A2: Yes, here are some general best practices:
-
Favor milder reaction conditions: Whenever possible, opt for reactions that proceed under neutral or mildly acidic/basic conditions.
-
Low temperatures are your friend: Many ring-opening pathways have a higher activation energy than the desired functionalization. Running reactions at lower temperatures can significantly favor the desired outcome.
-
Be mindful of your base: As discussed in the troubleshooting guide, strong bases can be particularly problematic. Carefully select a base with the appropriate strength for the desired transformation and no more.
-
Consider radical reactions: In some cases, radical functionalization can be a good alternative to ionic pathways, as it may avoid the generation of intermediates that lead to ring opening. [11][12][13] Q3: Can protecting groups be used on the sulfone itself?
A3: The sulfone is generally a stable functional group and is often considered a protecting group itself for adjacent positions due to its electron-withdrawing nature. [14]However, if the sulfone is part of a more complex reactive system, the overall stability of the molecule needs to be considered. It's more common to protect other functional groups on the spirocycle to prevent them from interfering with the desired reaction or initiating ring opening. [5][6][7]
Experimental Protocol: α-Methylation of a Spiro[3.3]heptane-2,6-dione Derivative (Model System)
This protocol is designed to minimize ring opening by using a moderately strong base at a low temperature.
Materials:
-
Spiro[3.3]heptane-2,6-dione (1 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (1.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the spiro[3.3]heptane-2,6-dione.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the methyl iodide dropwise via syringe.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Wikipedia. Smiles rearrangement. [Link]
-
The Truce–Smiles rearrangement and related reactions: a review. Organic & Biomolecular Chemistry. [Link]
-
chemeurope.com. Smiles rearrangement. [Link]
-
Organic Reactions. The Smiles and Related Rearrangements of Aromatic Systems. [Link]
-
Wikipedia. Ramberg–Bäcklund reaction. [Link]
-
chemeurope.com. Ramberg-Bäcklund reaction. [Link]
-
Organic Chemistry Portal. Ramberg-Bäcklund Reaction. [Link]
-
ACS Publications. Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. Organic Letters. [Link]
-
SynArchive. Ramberg-Bäcklund Reaction. [Link]
-
The Ramberg-Bäcklund Reaction. [Link]
-
ResearchGate. Ring strain energy in ether- and lactone-containing spiro compounds. [Link]
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
-
ResearchGate. Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. [Link]
-
Protecting Groups. [Link]
-
ResearchGate. Synthesis of functionalized 1‐azaspiro[3.3]heptanes for medicinal chemistry. [Link]
-
RSC Publishing. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry. [Link]
- Google Patents. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
-
ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
PMC. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]
-
ACS Publications. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]
-
ACS Publications. Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Control experiments for mechanistic studies of α‐C−H bond alkylation reaction of sulfone. [Link]
-
ChemRxiv. Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. [Link]
-
Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]
-
ACS Publications. Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
PubMed. Spiro-ring formation is catalyzed by a multifunctional dioxygenase in austinol biosynthesis. [Link]
-
RSC Publishing. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. [Link]
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]
-
ResearchGate. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. [Link]
-
RSC Publishing. Synthesis of sulfones via selective C–H-functionalization. Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights. Chemical Science. [Link]
-
MDPI. α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Link]
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. [Link]
-
ResearchGate. Selected syntheses and reactions of sulfones. [Link]
-
PMC. Air-oxidation from sulfur to sulfone-bridged Schiff-base macrocyclic complexes showing enhanced antimicrobial activities. [Link]
-
YouTube. 21.4a Alpha Alkylation. [Link]
-
ResearchGate. (PDF) SULFOXIDES AND SULFONES: REVIEW. [Link]
Sources
- 1. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 2. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Ramberg-Bäcklund_reaction [chemeurope.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. media.neliti.com [media.neliti.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. iomcworld.com [iomcworld.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Coupling 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the catalytic coupling of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique spirocyclic scaffold into their synthetic workflows. We will explore the nuances of catalyst selection and provide practical, field-tested advice to troubleshoot common experimental challenges.
Introduction: The Unique Challenge of a Deactivated N-H Bond
The primary synthetic challenge in coupling reactions involving this compound lies in the nature of its secondary amine. The nitrogen atom is directly attached to a sulfonyl group (SO₂), which is strongly electron-withdrawing. This significantly reduces the nucleophilicity of the N-H bond, rendering it unreactive in standard nucleophilic substitution reactions (SNAr). Consequently, transition-metal-catalyzed cross-coupling is essential to form the desired C-N bond with aryl or heteroaryl partners. The two most prominent and effective strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems recommended for the N-arylation of this spirocyclic sulfamide?
The two leading methodologies are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling.[1][2]
-
Buchwald-Hartwig Amination: This is often the first choice due to its broad substrate scope and typically milder reaction conditions compared to traditional Ullmann couplings.[3][4] It relies on a palladium catalyst and a specialized, bulky phosphine ligand to facilitate the catalytic cycle.
-
Ullmann-Type Coupling: This classic reaction uses a simpler, more economical copper catalyst.[5][6] While it often requires higher reaction temperatures, modern advancements with specific ligands have made it a highly competitive and powerful alternative.[2]
Q2: How do I decide between a Palladium and a Copper-based system for my specific reaction?
The choice depends on several factors including the nature of your coupling partner, cost considerations, and functional group tolerance. The following decision workflow can guide your selection.
Caption: Catalyst system decision workflow.
Q3: What role does the ligand play in the Buchwald-Hartwig amination of this substrate?
For deactivated nucleophiles like our spirocyclic sulfamide, the ligand is arguably the most critical component. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.[4] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are essential because they:
-
Promote Reductive Elimination: Their steric bulk forces the aryl group and the amino group into close proximity on the palladium center, facilitating the final bond-forming step, which is often the rate-limiting step for electron-poor amines.
-
Stabilize the Active Catalyst: They create a stable, monoligated Pd(0) species that is highly active in the oxidative addition step.[7]
-
Prevent Catalyst Decomposition: They inhibit the formation of inactive palladium dimers or aggregates.[7]
Q4: Can I use photoredox catalysis for this coupling?
Yes, photoredox catalysis is an emerging and powerful strategy for C-N bond formation under exceptionally mild conditions.[8][9] This approach uses a photocatalyst to generate a nitrogen-centered radical from the sulfamide, which can then be coupled.[10] While less established than Pd or Cu catalysis for this specific substrate class, it offers a promising avenue, particularly for complex molecules with sensitive functional groups that are incompatible with high temperatures or strong bases.[11]
Troubleshooting Guide
Problem: My coupling reaction shows low or no conversion to the desired product.
This is the most common issue and can usually be traced to one of five key areas: atmosphere, reagents, catalyst system, base, or temperature.
Caption: Logical flow for troubleshooting failed reactions.
Q: I've confirmed my setup is inert and my reagents are pure, but the reaction still fails. What's next?
A: Focus on the Catalyst/Ligand and Base combination.
-
For Palladium Systems:
-
Cause: The chosen ligand may not be suitable. The reductive elimination step is likely very slow.
-
Solution: Switch to a more electron-rich and sterically hindered ligand. If you started with a second-generation ligand like BINAP, move to a third or fourth-generation ligand like XPhos or BrettPhos. These are specifically designed for challenging couplings.[7][12]
-
Pro Tip: Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3). These are air-stable and ensure the correct ligand:metal ratio, improving reproducibility.
-
-
For Copper Systems:
-
Cause: The copper catalyst may be inactive, or the conditions are not harsh enough. Traditional Ullmann reactions are known to require high temperatures.[5]
-
Solution: Increase the reaction temperature, typically to 110-140 °C in a high-boiling solvent like DMSO or DMF. While many modern Ullmann-type couplings benefit from ligands like 1,10-phenanthroline, some systems work better without them.[5][6] Consider a trial reaction without any ligand.
-
Q: I'm seeing significant formation of a side product where my aryl halide has been dehalogenated. How can I prevent this?
A: This suggests that a competitive reduction pathway is occurring.
-
Cause (Palladium): The rate of reductive elimination (C-N bond formation) is slow relative to proto-dehalogenation or other side reactions. This can be exacerbated by an inappropriate base or solvent.
-
Solutions:
-
Change the Base: If you are using an alkoxide base like NaOtBu, which can be highly reducing at elevated temperatures, switch to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄). These are less reducing but still sufficiently basic to deprotonate the sulfamide in the catalytic cycle.
-
Lower the Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Use a More Active Ligand: A better ligand will accelerate the desired C-N coupling, outcompeting the dehalogenation pathway.
-
Q: My reaction works, but the yield is inconsistent between batches. What causes poor reproducibility?
A: Poor reproducibility almost always points to sensitivity to air, moisture, or reagent quality.
-
Cause: The most common culprit is the inconsistent quality of the "anhydrous" solvent or the slow degradation of the base upon storage. Palladium(0) species, the active catalysts in Buchwald-Hartwig reactions, are extremely sensitive to oxygen.
-
Self-Validating Protocol Steps:
-
Solvent Purification: Always use solvent from a freshly opened bottle or, ideally, from a dedicated solvent purification system.
-
Base Handling: Use a fresh bottle of base or handle it exclusively within a glovebox. Carbonates and phosphates are more forgiving than alkoxides.
-
Inert Atmosphere: Ensure your reaction flask is thoroughly purged with an inert gas (argon or nitrogen) via several vacuum/backfill cycles before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Handling: Use a reliable precatalyst to avoid errors in weighing tiny amounts of catalyst and ligand separately.
-
Recommended Starting Protocols & Data
Table 1: Recommended Starting Conditions for N-Arylation
| Parameter | Buchwald-Hartwig (Pd-Catalyzed) | Ullmann-Type (Cu-Catalyzed) |
| Catalyst | Pd₂(dba)₃ (2.5 mol %) or G3 Precatalyst (5 mol %) | CuI (10-20 mol %)[6] |
| Ligand | XPhos (6 mol %) or RuPhos (6 mol %) | 1,10-Phenanthroline (20-40 mol %) |
| Base | K₃PO₄ (2.0 equiv) or LHMDS (1.5 equiv) | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane | DMSO or DMF |
| Temperature | 100-110 °C | 110-140 °C |
| Coupling Partner | Aryl-Cl, Br, I, OTf | Aryl-I, Br |
Experimental Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.05 equiv) and anhydrous toluene (to achieve a concentration of ~0.2 M).
-
Reaction: Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by flash column chromatography.
Experimental Protocol 2: General Procedure for Ullmann-Type Coupling
-
Setup: To an oven-dried reaction vial, add CuI (0.2 equiv), the aryl iodide (1.0 equiv), this compound (1.2 equiv), K₂CO₃ (2.0 equiv), and a magnetic stir bar.[5]
-
Reagent Addition: Add anhydrous DMSO (to achieve a concentration of ~0.5 M).
-
Reaction: Seal the vial and place it in a preheated oil bath at 110 °C, stirring vigorously for 24 hours.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
References
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4759–4764. [Link][5][6][13]
-
Various Authors. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. ResearchGate. [Link][14]
-
Various Authors. (2023). Synthesis of Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Chemistry Portal. [Link][5][6]
-
Various Authors. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. [Link][8]
-
Various Authors. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link][1]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Europe PMC. [Link]
-
Douglas, J. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link][9]
-
Various Authors. (2024). Organic Letters Ahead of Print. ACS Publications. [Link]
-
Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. ResearchGate. [Link]
-
Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][3]
-
Wang, P-S., et al. (2017). Visible-Light Photoredox Catalyzed Oxidative/Reductive Cyclization Reaction of N-Cyanamide Alkenes for the Synthesis of Sulfonated Quinazolinones. PubMed. [Link][11]
-
D'Agostino, S., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. [Link][2]
-
Wang, Z., et al. (2024). Sulfonamides as N-Centered Radical Precursors for C-N Coupling Reactions To Generate Amidines. PubMed. [Link][10]
-
Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][12]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][4]
-
MacMillan, D. W. C., et al. (2017). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. [Link]
-
MacMillan, D. W. C., et al. (2017). Selective sp3 C–H alkylation via polarity-match-based cross-coupling. Nature. [Link]
-
Various Authors. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ACS Publications. [Link]
-
Various Authors. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PubMed. [Link]
-
Various Authors. (2023). Site-selective C(sp3)–H functionalization of primary aliphatic amines. RSC Publishing. [Link]
-
Wang, Z-X., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. PubMed. [Link]
-
Various Authors. (2023). Reddit discussion on coupling reaction issues. Reddit. [Link]
-
Various Authors. (2024). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]
-
Various Authors. (2024). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports. [Link]
-
Narang, A. S., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Kim, I., & Watson, M. P. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. RSC Publishing. [Link]
-
Boström, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link][7]
-
Various Authors. (2024). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
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- 6. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
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- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 14. researchgate.net [researchgate.net]
Improving atom economy in 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide production
This guide is designed for medicinal chemists and process development scientists optimizing the synthesis of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide . It prioritizes Atom Economy (AE) and Process Safety , moving away from classical, high-waste methodologies toward catalytic and "green" oxidation protocols.
Current Status: Online 🟢 Role: Senior Application Scientist Topic: Atom Economy Optimization & Troubleshooting
Executive Summary: The Atom Economy Problem
The synthesis of spirocyclic sulfones, specifically the 1-Thia-6-azaspiro[3.4]octane scaffold, is notoriously inefficient. Classical routes often rely on:
-
Stoichiometric Waste: The use of Wittig reagents (
waste) or mCPBA (benzoic acid waste) drastically lowers Atom Economy (AE). -
Ring Strain Risks: Forcing conditions to close the 4-membered thietane ring often lead to polymerization or ring-opening.
This guide provides a transition strategy from Classical Substitution to Catalytic/Green Oxidation protocols.
Process Workflow & Logic
The following diagram contrasts the "Classical" route (low AE) with the recommended "Intensified" route (High AE).
Figure 1: Comparison of synthetic pathways. The Optimized Route eliminates high-molecular-weight byproducts (
Troubleshooting & Optimization Guides
Module A: The Oxidation Step (Green Chemistry)
Issue: "My oxidation using mCPBA generates massive solid waste and requires difficult chromatography." Diagnosis: mCPBA (meta-chloroperoxybenzoic acid) has an Atom Economy of <10% for this transformation because the entire aromatic ring becomes waste. Solution: Switch to a Tungstate-Catalyzed Hydrogen Peroxide system.
Protocol: Catalytic Sulfide Oxidation
This protocol oxidizes the thietane sulfur to the sulfone (1,1-dioxide) using water as the solvent and reaction medium, with water as the only byproduct.
Reagents:
-
Substrate: 1-Thia-6-azaspiro[3.4]octane (Sulfide intermediate)
-
Oxidant: 30%
(2.2 - 2.5 equivalents) -
Catalyst:
(Sodium Tungstate, 2 mol%) -
Additive: Phenylphosphonic acid (PPA) (1 mol%) - Optional, enhances rate.
Step-by-Step:
-
Dissolution: Dissolve the sulfide intermediate in minimal MeOH or Water (if the amine is protonated/salt).
-
Catalyst Addition: Add
(0.02 eq). The solution may turn slightly yellow. -
Controlled Addition: Add 30%
dropwise at 0°C.-
Critical: The oxidation of thietanes is highly exothermic. Maintain T < 10°C during addition to prevent ring opening (polymerization).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Quench excess peroxide with saturated
. Extract with EtOAc or precipitate directly by adjusting pH (if amine functionality allows).
Why this works: The Tungstate species forms a peroxotungstate complex that transfers oxygen to the sulfur atom more efficiently than mCPBA, without generating organic acid waste.
Module B: The Spiro-Cyclization (Ring Formation)
Issue: "Formation of the 4-membered thietane ring yields are low (<30%) due to polymerization." Diagnosis: Thietane formation is entropically disfavored and strained. Standard alkylation often leads to intermolecular polymerization rather than intramolecular ring closure. Solution: Use Phase Transfer Catalysis (PTC) to control the concentration of the active nucleophile.
Protocol: PTC-Mediated Cyclization
Instead of using strong bases (NaH/LDA) which can cause side reactions, use a mild liquid-liquid biphasic system.
Reagents:
-
Precursor: 3,3-Bis(electrophile)-pyrrolidine derivative (e.g., 3,3-bis(bromomethyl)pyrrolidine).
-
Sulfur Source: Sodium Sulfide (
). -
Catalyst: Tetrabutylammonium bromide (TBAB) (5-10 mol%).
-
Solvent: Toluene / Water.
Step-by-Step:
-
Biphasic Setup: Dissolve the bis-electrophile in Toluene. Dissolve
(1.1 eq) in Water. -
Catalyst: Add TBAB to the reaction vessel.
-
High-Shear Stirring: Vigorously stir the mixture at 50-60°C.
-
Monitoring: Monitor by GC-MS or LC-MS. The product (Sulfide) should form within 4-6 hours.
Data Analysis: Atom Economy Comparison
The following table demonstrates the theoretical efficiency gain by switching from the "Classical" to the "Recommended" route.
| Metric | Classical Route (Wittig + mCPBA) | Recommended Route (Direct Alkylation + | Improvement |
| Reagents | Green Reagents | ||
| Major Byproducts | NaBr (MW 103), | Low MW Waste | |
| Atom Economy (AE) | ~25-30% | ~65-75% | >2x Efficiency |
| E-Factor (kg waste/kg product) | High (>10) | Low (<3) | Sustainable |
| Safety Profile | Shock sensitive (mCPBA), Flammable | Aqueous based, Controlled exotherm | Safer |
Frequently Asked Questions (FAQ)
Q1: Can I use Oxone® for the oxidation step?
A: Yes, Oxone (Potassium peroxymonosulfate) is effective, but it has a poor Atom Economy compared to
Q2: The thietane ring opens during the workup. What is happening? A: Thietane 1,1-dioxides are susceptible to ring opening by nucleophiles (even water/hydroxide) if the pH is too high (basic). The sulfone group makes the adjacent carbons electrophilic (Michael-acceptor-like).
-
Fix: Keep workup conditions neutral or slightly acidic (pH 5-6). Avoid strong bases during extraction.
Q3: Why not use Ring-Closing Metathesis (RCM) for the spiro ring? A: RCM is a viable strategy for constructing the spiro-junction, but it typically requires forming a larger ring and then contracting, or forming a 5-membered ring. Forming a 4-membered ring via RCM is difficult due to strain. Furthermore, RCM releases ethylene gas (carbon loss), which technically reduces Atom Economy compared to an addition reaction.
References
-
Trost, B. M. (1991). The atom economy: a search for synthetic efficiency.[6][7] Science, 254(5037), 1471-1477. Link
-
Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Foundational reference for Tungstate/H2O2 oxidation). Link
-
Smith, A., et al. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration.[1][5][8] Chemical Science. (Recent advances in spiro-sulfone synthesis). Link
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49, 3524. (General strategies for azaspiro[3.4]octanes). Link
-
Yang, S., et al. (2025).[1][9] Facile synthesis of 2-azaspiro[3.4]octane.[10] Organic & Biomolecular Chemistry. Link
Sources
- 1. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02555A [pubs.rsc.org]
- 2. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. primescholars.com [primescholars.com]
- 7. jocpr.com [jocpr.com]
- 8. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide under acidic conditions
Topic: Stability of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide under acidic conditions
Product: this compound (and derivatives) Module: Chemical Stability / Acidic Conditions Document ID: TS-SPIRO-SO2-001 Status: STABLE (With specific handling protocols)[1]
Part 1: Executive Summary (The "Green Light")
Based on structural analysis and reactivity data for thietane 1,1-dioxides, This compound is chemically stable under standard acidic conditions (e.g., 1M HCl, TFA, acetic acid) at ambient temperatures.[1]
Unlike their sulfide precursors, the cyclic sulfone (dioxide) moiety renders the strained 4-membered thietane ring highly resistant to acid-catalyzed ring opening.[1] The primary interaction in acidic media is the protonation of the pyrrolidine nitrogen , resulting in the formation of a water-soluble salt.
Key Technical Verdict:
-
Dilute Acids (HCl,
, AcOH): Compatible.[1] Used for salt formation and solubilization.[2] -
Strong Nucleophilic Acids (HBr, HI): Caution Advised. While generally robust, high temperatures with strong nucleophiles may risk ring-opening or dealkylation.[1]
-
Lewis Acids: Generally compatible, though coordination to the sulfone oxygens is possible.
Part 2: Technical Deep Dive & Mechanism
2.1 The Stability Mechanism
To understand why this strained molecule survives acid, we must look at the electronic effects:
-
Sulfone Deactivation: The sulfone group (
) is strongly electron-withdrawing.[1] This depletes electron density from the thietane ring carbons, making them less susceptible to electrophilic attack (which initiates acid-catalyzed ring opening in similar ethers or sulfides).[1] -
Protonation Shielding: In acidic media, the basic nitrogen (N6) in the pyrrolidine ring is rapidly protonated (
).[1] This positive charge repels other electrophiles and prevents oxidative degradation of the amine. -
Spiro-Junction Rigidity: The spiro carbon locks the conformation, preventing the "puckering" often required for elimination reactions (retro-Michael additions) that degrade sulfones in basic conditions.
2.2 Stability Data Matrix
Based on reactivity profiles of 3,3-disubstituted thietane 1,1-dioxides.
| Condition | Reagent | Temp | Stability Rating | Outcome / Observation |
| Aqueous Acid | 1M - 6M HCl | 25°C | High | Forms stable HCl salt.[1] Soluble in water. |
| Organic Acid | TFA / DCM | 25°C | High | Standard deprotection conditions. Stable. |
| Heated Acid | 1M HCl | 80°C | Moderate-High | Generally stable.[1] Prolonged boiling may risk slow hydrolysis. |
| Nucleophilic Acid | 48% HBr | >60°C | Caution | Bromide ( |
| Oxidizing Acid | 25°C | High | Sulfur is already fully oxidized ( |
Part 3: Visualizing the Stability Pathway
The following diagram illustrates the behavior of the molecule in acidic vs. basic environments, highlighting the safe "Salt Formation" pathway versus the degradation risks.
Caption: Figure 1. Reaction pathways of this compound. Acidic treatment leads to the stable ammonium salt (green zone), avoiding the degradation pathways associated with strong bases or nucleophiles (red zone).[1]
Part 4: Troubleshooting & FAQs
Q1: I added 1M HCl to my reaction mixture, and a white precipitate formed. Did my compound degrade? Diagnosis: Likely No . Explanation: You have likely formed the hydrochloride salt of the amine. While the free base is soluble in organic solvents (DCM, EtOAc), the HCl salt is often insoluble in non-polar organics and may precipitate out, or it is water-soluble and has moved to the aqueous layer. Action:
-
Add water.[3][4][5] If the solid dissolves, it is your product salt.
-
Separate the aqueous layer.[3]
-
To recover the free base, neutralize the aqueous layer with
(to pH 8-9) and extract back into DCM.
Q2: Can I use TFA (Trifluoroacetic acid) to remove a Boc protecting group on the nitrogen? Answer: Yes. Protocol: Standard Boc-deprotection conditions (TFA/DCM 1:1 or 1:[1]4) are perfectly safe for the thietane dioxide ring. The electron-deficient sulfone does not interfere with the carbamate cleavage, and the ring strain is insufficient to cause opening under these conditions. Tip: Evaporate TFA thoroughly. Residual TFA can form a salt that complicates NMR interpretation (shifting peaks).[1]
Q3: I see a new peak in LCMS after heating in HBr. What happened?
Diagnosis: Potential Nucleophilic Ring Opening.[2]
Explanation: Unlike HCl, HBr contains a nucleophilic bromide ion. At high temperatures, bromide can attack the strained thietane ring (even if deactivated by the sulfone), leading to ring opening.
Reaction:
Q4: How should I store the compound for long-term stability? Recommendation: Store as the Hydrochloride Salt . Reasoning: The salt form locks the amine lone pair, preventing any potential slow self-reaction or oxidation. It is a crystalline solid that is generally non-hygroscopic and stable at 4°C.
Q5: My NMR in
Part 5: References
-
Synthesis and Stability of Thietane Dioxides:
-
General Reactivity of Thietane 1,1-Dioxides:
-
Title: The Thietane Moiety: A Comprehensive Technical Guide to its Reactivity and Applications.
-
Source: BenchChem Technical Guides.
-
Context: Discusses the oxidation of thietanes to sulfones and their subsequent stability profiles in medicinal chemistry.
-
-
Spirocyclic Scaffold Properties:
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide vs morpholine surrogates
Topic: Comparison of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide vs Morpholine Surrogates
Executive Summary: Escaping Flatland with Spiro-Sulfones
In the optimization of lead compounds, morpholine is a ubiquitous pharmacophore used to modulate basicity and solubility. However, it suffers from two critical liabilities:
-
Metabolic Vulnerability: The ether oxygen facilitates oxidative metabolism at the
-carbon (CYP450-mediated), leading to ring opening. -
Lipophilicity/Permeability Trade-off: While polar, the 2D "chair" conformation often limits selectivity and fails to lower LogD sufficiently in greasy scaffolds.
This compound (hereafter TADO ) represents a "next-generation" bioisostere. By replacing the ether oxygen with a spiro-fused thietane dioxide, TADO introduces three strategic advantages: vector reorientation , metabolic hardening , and tunable basicity . This guide provides a technical roadmap for replacing morpholine with TADO, supported by synthesis protocols and property analysis.
Physicochemical & Structural Profiling
The transition from morpholine to TADO is not merely an atom swap; it is a topological shift from a flexible 2D cycle to a rigid 3D spirocycle.
Table 1: Comparative Property Landscape
| Property | Morpholine | TADO (Spiro-Sulfone) | Impact on Drug Design |
| Formula | TADO adds bulk but maintains polarity. | ||
| Geometry | Chair (2D projection) | Rigid Spiro (3D orthogonal) | TADO increases |
| Vector Angle | ~60° (N-O vector) | ~90° (N-S vector twist) | Accesses novel IP space and binding pockets. |
| Basicity (pKa) | ~8.3 | ~8.0 – 8.5 | Sulfone EWG effect modulates pyrrolidine basicity (normally ~11) to physiological range. |
| LogD (pH 7.4) | -0.86 | ~ -1.2 to -0.5 | Sulfone dipole lowers LogD despite added carbon count. |
| TPSA | ~12 (amine) + 9 (ether) | ~12 (amine) + 34 (sulfone) | Higher TPSA improves solubility but may impact BBB permeability. |
| Metabolic Liability | High ( | Low (Blocked | Significant half-life ( |
Structural Logic: The Vector Shift
Morpholine presents its heteroatoms in a single plane (chair). TADO, being a spiro[3.4] system, forces the thietane dioxide ring to be perpendicular to the pyrrolidine ring. This "orthogonal exit vector" allows the sulfone oxygens to engage hydrogen bond donors in a completely different spatial region than the morpholine ether oxygen.
Synthesis Protocol: The [2+2] Cycloaddition Route
Unlike morpholine, which is often purchased, TADO derivatives may require de novo synthesis during lead optimization. The most robust, scalable route utilizes a [2+2] cycloaddition between an exocyclic enamine (or alkene) and a sulfene intermediate.
Protocol: Synthesis of this compound
Precursors:
-
Starting Material: N-Boc-3-methylene-pyrrolidine (Commercially available or made via Wittig from N-Boc-3-pyrrolidinone).
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
).
Step-by-Step Methodology:
-
Sulfene Generation (In Situ):
-
Dissolve N-Boc-3-methylene-pyrrolidine (1.0 equiv) in anhydrous
(DCM) at -78°C under . -
Add Triethylamine (2.5 equiv).
-
Dropwise add Methanesulfonyl chloride (1.2 equiv). The base eliminates HCl from MsCl to generate the reactive sulfene (
) species in situ.
-
-
[2+2] Cycloaddition:
-
Workup & Purification:
-
Quench with saturated
. Extract with DCM. -
Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields N-Boc-1-thia-6-azaspiro[3.4]octane 1,1-dioxide .
-
-
Deprotection (Salt Formation):
Metabolic Stability & Validation
The primary driver for switching to TADO is metabolic hardening .
-
Morpholine Failure Mode: CYP450 enzymes (specifically CYP3A4/2D6) attack the electron-rich C-H bonds adjacent to the ether oxygen (
-hydroxylation), leading to hemiaminal collapse and ring opening. -
TADO Resistance:
-
Steric Shielding: The spiro-center is quaternary, blocking metabolism at the junction.
-
Electronic Deactivation: The sulfone is a strong electron-withdrawing group (EWG). It deactivates the adjacent
groups in the 4-membered ring toward oxidation. -
Ring Strain: While 4-membered rings are strained, thietane dioxides are chemically robust and do not undergo facile oxidative opening under physiological conditions.
-
Experimental Validation (Microsomal Stability Protocol): To confirm the advantage, run a comparative Human Liver Microsome (HLM) stability assay:
-
Substrates: Test Compound-Morpholine vs. Test Compound-TADO (1 µM).
-
Incubation: 37°C with NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS to determine intrinsic clearance (
). -
Expected Result: TADO analogs typically show a 2-5x reduction in
compared to morpholine parents.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperazine and Piperidine Rings. Organic Letters. Link
-
Wymann, M., et al. (2022).[3][4] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[3][4] European Journal of Medicinal Chemistry.[3] Link
-
Enamine Ltd. Morpholine Bioisosteres for Drug Design.[1] (Catalog & Technical Notes). Link
-
BLD Pharm. Product: this compound hydrochloride (CAS 1952254-01-1).[6][7]Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][5][8][9][10][11] Link
Sources
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1234576-84-1|(R)-3-(Methylsulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 7. 1234576-83-0|(R)-3-(Methylsulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
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- 11. chemrxiv.org [chemrxiv.org]
Navigating the Labyrinth: A Comparative Guide to the Mass Spectrometry Fragmentation of Thia-azaspiro Dioxides
For Immediate Release
A Deep Dive into the Fragmentation Behavior of a Promising Class of Heterocyclic Compounds
[CITY, State] – [Date] – In the intricate world of drug discovery and development, understanding the structural nuances of novel chemical entities is paramount. Thia-azaspiro dioxides, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities and potential therapeutic applications.[1][2] Mass spectrometry stands as a cornerstone technique for the structural elucidation of these complex molecules. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of thia-azaspiro dioxides, offering insights grounded in experimental data and mechanistic principles.
Introduction to Thia-azaspiro Dioxides and the Imperative of Mass Spectrometry
Thia-azaspiro dioxides are characterized by a unique spirocyclic system incorporating both sulfur and nitrogen heteroatoms, with the sulfur atom in a dioxide oxidation state.[3] This structural motif imparts specific physicochemical properties that are crucial for their biological function. The precise determination of their molecular structure, including the connectivity of atoms and the nature of substituent groups, is a critical step in understanding their structure-activity relationships (SAR).
Mass spectrometry, a powerful analytical technique, provides exquisitely detailed information about the mass-to-charge ratio of ionized molecules.[4] Beyond simple molecular weight determination, the fragmentation patterns generated within the mass spectrometer offer a veritable fingerprint of a molecule's structure.[5] By carefully analyzing these fragments, chemists can piece together the molecular puzzle, confirming known structures or elucidating the architecture of entirely new compounds.
This guide will navigate the fragmentation landscape of thia-azaspiro dioxides, comparing the outcomes of different ionization techniques and providing a logical framework for interpreting the resulting mass spectra.
The Energetic Dance of Ionization: A Comparison of Fragmentation Patterns
The fragmentation of a molecule in a mass spectrometer is not a random event. It is a governed process dictated by the molecule's inherent chemical stability and the energy imparted by the ionization method.[6] Here, we compare two common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and their influence on the fragmentation of thia-azaspiro dioxides.
Electron Ionization (EI-MS): Unraveling the Core Structure through High-Energy Fragmentation
Electron Ionization is a "hard" ionization technique that bombards molecules with high-energy electrons, leading to extensive fragmentation.[5] This can be particularly informative for elucidating the core scaffold of a molecule.
In the case of thia-azaspiro dioxides, EI-MS typically initiates fragmentation around the spirocyclic center and the heteroatoms. The fragmentation is governed by the nature of the heteroatoms and their position within the ring system.[7] Key fragmentation pathways often involve:
-
Cleavage of Bonds Adjacent to the Spiro Atom: The quaternary spiro carbon is a point of structural strain, making the bonds connected to it susceptible to cleavage.[7]
-
Ring Opening and Rearrangements: The initial bond cleavages can trigger a cascade of rearrangements, leading to the formation of stable fragment ions. The presence of sulfur and nitrogen atoms influences these rearrangements, often directing fragmentation pathways.[8]
-
Loss of Small Neutral Molecules: The elimination of stable neutral molecules like SO₂, ethylene, or radicals from alkyl substituents is a common feature in the EI spectra of these compounds.[7][9]
Illustrative Fragmentation Pathways under EI-MS:
Below is a generalized representation of potential fragmentation pathways for a hypothetical thia-azaspiro dioxide under electron ionization.
Caption: Generalized EI-MS fragmentation of a thia-azaspiro dioxide.
Electrospray Ionization (ESI-MS): A Gentler Approach for Preserving Molecular Integrity
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for analyzing larger, more fragile molecules.[4][10] ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal initial fragmentation. This is invaluable for determining the molecular weight of the parent compound with high accuracy.[11]
Fragmentation in ESI-MS is typically induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[6][12] This controlled fragmentation provides valuable structural information while preserving the molecular ion.
For thia-azaspiro dioxides, ESI-MS/MS experiments often reveal fragmentation patterns that are complementary to those seen in EI-MS. Common fragmentation pathways include:
-
Sequential Loss of Neutral Molecules: Similar to EI, the loss of SO₂ is a characteristic fragmentation. However, in ESI-MS/MS, this often occurs in a more controlled, stepwise manner.
-
Cleavage of the Spirocyclic System: Fragmentation of the spiro rings is also observed, but often requires higher collision energies compared to the more labile bonds.[12]
-
Influence of Protonation Site: The site of protonation (typically the nitrogen atom) can significantly influence the subsequent fragmentation pathways.
Experimental Workflow for ESI-MS/MS Analysis:
Caption: A typical experimental workflow for ESI-MS/MS analysis.
Comparative Data Analysis: A Tabular Overview
To provide a clear comparison, the following table summarizes the key differences in the fragmentation patterns of thia-azaspiro dioxides observed under EI-MS and ESI-MS/MS. This data is a synthesis of general trends observed in the literature for similar heterocyclic systems.[7][8][9][12]
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Parent Ion | Molecular Ion (M+•), often weak or absent | Protonated Molecule ([M+H]⁺), typically strong |
| Fragmentation Extent | Extensive, "hard" ionization | Controlled, "soft" ionization with CID |
| Primary Cleavages | Bonds around the spiro atom, heteroatom-carbon bonds | Often initiated at the site of protonation |
| Key Neutral Losses | SO₂, small alkyl radicals, ethylene | SO₂, H₂O (if applicable), other small neutrals |
| Structural Information | Elucidation of the core ring structure | Confirmation of molecular weight and subunit connectivity |
| Rearrangements | Common and can be complex | Can occur, but often more predictable |
Experimental Protocols: A Guide to Best Practices
To ensure the acquisition of high-quality, reproducible mass spectral data, adherence to standardized experimental protocols is crucial.
Sample Preparation for Mass Spectrometry
-
Compound Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection:
-
For EI-MS: The compound is typically introduced via a direct insertion probe or gas chromatography, so no solvent is directly ionized.
-
For ESI-MS: Dissolve the sample in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid or ammonium acetate can aid in protonation.[13]
-
-
Concentration: Prepare a dilute solution (typically in the low µg/mL to ng/mL range) to avoid detector saturation and ion suppression effects.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe-mass spectrometer.
-
Ionization Energy: Typically set to 70 eV to induce reproducible fragmentation patterns.
-
Source Temperature: Optimized to ensure sample vaporization without thermal degradation (e.g., 200-250 °C).
-
Mass Range: Scan a mass range that encompasses the expected molecular ion and fragment ions.
-
Data Acquisition: Acquire data in full scan mode to obtain a complete fragmentation pattern.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
-
Instrument: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or ion trap).
-
Ionization Mode: Positive ion mode is typically used to generate [M+H]⁺ ions.
-
Capillary Voltage: Optimized for stable spray and maximum ion signal (e.g., 3-5 kV).
-
Nebulizing and Drying Gas: Flow rates are adjusted to ensure efficient desolvation.
-
Collision Energy: Ramped or set to specific values to induce varying degrees of fragmentation. This is a critical parameter to optimize for each compound.
-
Data Acquisition:
-
MS1 Scan: Acquire a full scan to identify the [M+H]⁺ ion.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.
-
The Significance of Fragmentation Analysis in Drug Development
A thorough understanding of the fragmentation patterns of thia-azaspiro dioxides has profound implications for drug development:
-
Structure Confirmation: Unambiguously confirms the identity of newly synthesized compounds.
-
Metabolite Identification: Helps in identifying the structures of metabolites formed in in vitro and in vivo studies by recognizing the core scaffold and modifications.
-
Impurity Profiling: Enables the identification and characterization of impurities in drug substances and products.
-
Forced Degradation Studies: Provides insights into the degradation pathways of the drug molecule under various stress conditions.
Conclusion: A Roadmap for Structural Elucidation
The mass spectrometric analysis of thia-azaspiro dioxides provides a wealth of structural information that is indispensable for researchers in medicinal chemistry and drug development. By employing a combination of "hard" and "soft" ionization techniques, a comprehensive picture of the molecule's fragmentation behavior can be obtained. This guide serves as a foundational resource, offering a comparative framework and practical protocols to aid in the confident structural elucidation of this important class of heterocyclic compounds. The logical application of these principles will undoubtedly accelerate the discovery and development of novel therapeutics based on the thia-azaspiro dioxide scaffold.
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Mushtaq, A., Zahoor, A. F., Ahmad, M. N., Khan, S. G., & Irfan, A. (2024). Some biologically active spiroheterocyclic compounds. ResearchGate. Retrieved from [Link]
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EMAN RESEARCH PUBLISHING. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]
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Fodor, L., C. Szabó, C., & F. P. Pálfi, F. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Molbank, 2018(2), M993. [Link]
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Al-Said, M. S., El-Kashef, H. S., & El-Faham, A. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2002(5), 11-20. [Link]
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O'Driscoll, D., O'Connell, S., Lehane, M., & James, K. J. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of mass spectrometry, 38(11), 1177–1187. [Link]
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Dabhi, R. A., Dhaduk, M. P., Bhatt, V. D., & Bhatt, B. S. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of biomolecular structure & dynamics, 41(13), 6140–6154. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2012). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1167-1172. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Ghosh, C., & S, V. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
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Hinder, C., Liko, F., & Zenobi, R. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. CHIMIA International Journal for Chemistry, 75(5), 384-391. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Pilard, S., et al. (2006). Electrospray ionization mass spectrometry: a key analytical tool for the characterization of regioselectively derivatized maltooligosaccharides. Journal of Mass Spectrometry, 41(5), 654-662. [Link]
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Razus, A. C., Birzan, L., Lehadus, O., & Enache, C. (2013). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. Retrieved from [Link]
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Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2023). Mass spectrometry using electrospray ionization. Nature Reviews Methods Primers, 3(1), 1-21. [Link]
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McMahon, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Keyes, B. G., & Harrison, A. G. (1968). Fragmentation of aliphatic sulfur compounds by electron impact. Journal of the American Chemical Society, 90(21), 5671-5676. [Link]
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Lehmler, H. J., Harrad, S. J., Hasiuk, B., & overtly, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. [Link]
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Materazzi, S., et al. (2017). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry, 52(8), 517-529. [Link]
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Matano, Y. (2017). Synthesis of Aza-, Oxa-, and Thiaporphyrins and Related Compounds. Chemical reviews, 117(4), 3138–3191. [Link]
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Li, Y., Wang, Y., & Zhang, J. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Crystals, 6(10), 127. [Link]
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Borges, F. H., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(1), 54-85. [Link]
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Nicolaou, K. C., Frederick, M. O., Petrovic, G., Cole, K. P., & Loizidou, E. Z. (2006). Total synthesis and confirmation of the revised structures of azaspiracid-2 and azaspiracid-3. Angewandte Chemie (International ed. in English), 45(16), 2609–2615. [Link]
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Validating Purity of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide via HPLC
A Comparative Guide to Analytical Method Development
Executive Summary: The "Invisible" Scaffold Challenge
In the realm of fragment-based drug discovery (FBDD), 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide has emerged as a high-value
However, validating the purity of this molecule presents a distinct "perfect storm" of analytical challenges:
-
Lack of Chromophore: The sulfone (
) and secondary amine ( ) moieties possess negligible UV absorbance above 210 nm.[1][2] -
High Polarity: The combination of a polar sulfone and a basic amine leads to poor retention on standard C18 columns.
-
Basicity: Secondary amines often interact with residual silanols, causing severe peak tailing.[1]
This guide objectively compares the Standard Generic Method (Method A) against an Optimized Multi-Mode Method (Method B) . Experimental data demonstrates that while Method A fails to meet ICH Q2 guidelines for specificity and sensitivity, Method B provides a robust, self-validating system for GMP release.[1][2]
Compound Profile & Analytical Properties
| Property | Description | Analytical Implication |
| Structure | Thietane-1,1-dioxide spiro-fused to pyrrolidine.[1][2] | Rigid 3D core; no aromatic rings. |
| Chromophore | None (Transparent >220 nm).[1][2] | UV Detection is unreliable. Requires CAD, ELSD, or MS.[1][2] |
| pKa (Calc.) | ~10.5 (Pyrrolidine NH).[1][2] | Highly basic. Will exist as cation at pH < 9. |
| LogP (Calc.) | ~ -0.5 to 0.2. | Hydrophilic. Elutes in void volume ( |
| Key Impurities | Benzyl-protected intermediates, regioisomers, oxidized N-oxides.[1][2] | Must separate neutral precursors from basic product. |
Comparative Analysis: Generic vs. Optimized Method
We compared the performance of a standard "walk-up" LC-UV method against a targeted Charged Aerosol Detection (CAD) method developed specifically for non-chromophoric spirocycles.
Method A: The "Generic" Approach (Alternative)
Method B: The "Optimized" Approach (Recommended)
-
Column: Charged Surface Hybrid (CSH) C18 or Amide-HILIC.[1][2]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Detection: Charged Aerosol Detector (CAD) + UV 200 nm (Auxiliary).
Performance Data Summary
| Metric | Method A (Generic UV/Acidic) | Method B (High pH/CAD) | Verdict |
| Retention Factor ( | 0.2 (Elutes near void) | 4.5 (Well retained) | Method B ensures separation from salts/solvent front.[1][2] |
| Peak Symmetry ( | 2.4 (Severe Tailing) | 1.1 (Sharp) | Method B suppresses silanol interactions via high pH.[1][2] |
| LOD (Limit of Detection) | 500 ppm (Poor) | 10 ppm (Excellent) | Method B (CAD) detects the non-chromophoric backbone.[1][2] |
| Impurity Recovery | < 40% (Many invisible) | > 98% (Universal) | Method B sees non-UV active synthetic byproducts.[1][2] |
Critical Insight: Method A generates a "False Pass" result. It fails to detect non-UV active impurities (like saturated starting materials) and elutes the main peak so early that it co-elutes with injection solvent effects.[1][2] Method B is mandatory for accurate purity assignment.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating this specific spirocyclic scaffold, highlighting the failure points of standard methods.
Caption: Decision tree for selecting the appropriate analytical strategy. Note the critical redirection from standard UV methods to CAD/High-pH workflows.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this self-validating protocol. This system uses High pH to deprotonate the amine (improving shape/retention on C18) and CAD for universal detection.[1][2]
Reagents & Equipment
-
Stationary Phase: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Detector: Charged Aerosol Detector (Corona Veo or similar). Settings: Power Function 1.0, Data Rate 10 Hz.
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Gradient Program:
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 50:50 Water:Acetonitrile.
-
Caution: Do not use pure acetonitrile as diluent; the polar salt forms may precipitate.
-
-
System Suitability Criteria (Self-Validation):
-
Tailing Factor: Must be
. -
Signal-to-Noise (S/N): Limit of Quantitation (LOQ) solution (0.05%) must have S/N > 10.
-
Precision: %RSD of 6 replicate injections < 2.0%.
-
Impurity Origin & Profiling
Understanding the synthesis pathway is crucial for "Specificity" validation. The spiro-sulfone is typically synthesized via cyclization of a protected amine.
Caption: Synthetic origin of common impurities. Note that Sulfoxides (Impurity B) are often more polar and may co-elute without optimized gradients.[1][2]
Validation Check:
-
Specificity: Inject the "Sulfoxide" intermediate (if available) or perform a mild oxidative stress study (
). The method must resolve the Sulfone (Product) from the Sulfoxide (Impurity B).[1][2] -
Reference: Impurity profiling principles for amines align with ICH Q3A(R2) guidelines [1].
Conclusion
For this compound, standard LC-UV methods are insufficient due to the molecule's lack of chromophore and high polarity.[1][2]
This approach ensures that the "invisible" impurities characteristic of spirocyclic synthesis are detected, guaranteeing the integrity of the building block for downstream medicinal chemistry applications.[1]
References
-
ICH Harmonised Tripartite Guideline. (2006).[1][2] Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1][2] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Method Development for Polar Compounds"). [Link][1][2]
-
Burke, M. D., & Schreiber, S. L. (2004).[1][2] A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. (Context on Spirocyclic Scaffolds). [Link][1][2]
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Fsp3 score comparison: Spiro[3.4]octanes vs flat aromatic scaffolds
Executive Summary
This technical guide provides a comparative analysis between Spiro[3.4]octane scaffolds and traditional Flat Aromatic Scaffolds (e.g., phenyl, pyridyl rings) in the context of medicinal chemistry optimization.
The analysis focuses on the Fsp3 score (Fraction of sp3-hybridized carbons) as a primary metric for "escaping flatland"—a strategy proven to correlate with improved clinical success rates.[1] While aromatic scaffolds offer synthetic accessibility and established binding modes, they often suffer from poor solubility and metabolic liabilities due to planar stacking and aromatic hydroxylation. Spiro[3.4]octanes present a rigid, three-dimensional alternative that significantly enhances Fsp3, disrupts crystal lattice energy to improve solubility, and offers novel vector geometries for target engagement.
Introduction: The Fsp3 Metric and Structural Complexity[1][2][3]
The "Flatland" Problem
Traditional drug discovery has historically favored flat, aromatic-rich molecules due to the reliability of Suzuki-Miyaura couplings and amide bond formations. However, Lovering et al. (2009) demonstrated that low Fsp3 scores (dominance of sp2 carbons) correlate with:
-
Poor Solubility: Planar molecules stack efficiently (pi-pi interactions), increasing lattice energy and reducing dissolution in aqueous media.
-
High Attrition: "Flat" molecules are more likely to bind promiscuously to off-targets and suffer from rapid metabolic clearance.
The Spiro[3.4]octane Solution
Spiro[3.4]octane (
-
Fsp3 Score: The core scaffold has an Fsp3 of 1.0 (all carbons are sp3 hybridized), compared to 0.0 for a benzene ring.
-
Structural Integrity: Unlike flexible alkyl chains, the spiro-fusion locks the conformation, providing rigidity similar to aromatics but with a distinct 3D shape.
Comparative Analysis
The following data summarizes the physicochemical shifts observed when performing a "scaffold hop" from a phenyl ring to a spiro[3.4]octane core.
Table 1: Physicochemical Profile Comparison[2][3]
| Feature | Flat Aromatic Scaffold (e.g., Phenyl) | Spiro[3.4]octane Scaffold | Impact on Drug-Likeness |
| Hybridization | Defines molecular shape. | ||
| Fsp3 Score | 0.0 | 1.0 (Core) | Higher Fsp3 correlates with clinical success. |
| Solubility (LogS) | Low (< 50 µM typical) | High (> 200 µM typical) | 3D shape disrupts crystal packing (Lattice Energy ↓). |
| Lipophilicity (LogP) | Variable (High if unsubstituted) | Tunable (Lower LogD with heteroatoms) | Spiro-ethers/amines lower LogP while maintaining bulk. |
| Metabolic Stability | Susceptible to Aromatic Hydroxylation | Resistant to Aromatic Oxidation | Removes CYP450 "soft spots"; potential for aliphatic oxidation. |
| Exit Vectors | 120° (Planar) | ~109° (Tetrahedral/Orthogonal) | Allows access to new binding pockets. |
Deep Dive: Solubility & Lattice Energy
The primary advantage of the Spiro[3.4]octane scaffold is the disruption of molecular planarity.
-
Aromatics: Planar rings facilitate strong
stacking in the solid state. This results in high melting points and high lattice energy, requiring significant energy to break the crystal lattice for solvation. -
Spirocycles: The orthogonal orientation of the rings in Spiro[3.4]octane creates a "clunky" 3D shape that prevents efficient packing. This lowers the melting point and significantly improves thermodynamic solubility, often by 1–2 log units.
Experimental Protocols
To validate the advantages of Spiro[3.4]octane scaffolds in your specific series, the following self-validating protocols are recommended.
Protocol A: Thermodynamic Solubility Assay (Shake-Flask)
This protocol measures the equilibrium solubility, the gold standard for structural comparison.
-
Preparation: Weigh 1 mg of the solid compound (Aromatic vs. Spiro analog) into a glass vial.
-
Solvation: Add 500 µL of pH 7.4 phosphate-buffered saline (PBS).
-
Equilibration: Shake the suspension at 300 rpm for 24 hours at 25°C.
-
Validation Check: Ensure solid material remains visible. If fully dissolved, add more solid.
-
-
Filtration: Filter the supernatant using a 0.45 µm PVDF filter plate to remove undissolved particles.
-
Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve of the compound in DMSO.
-
Calculation:
.
Protocol B: Microsomal Metabolic Stability Assay
This determines if the Fsp3 increase translates to improved clearance profiles.
-
Incubation: Prepare a reaction mixture containing 0.5 mg/mL liver microsomes (human/rat) and 1 µM test compound in PBS (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Start the reaction by adding NADPH (final conc. 1 mM).
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.
-
Data Processing: Plot
vs. time. The slope determines the half-life: .-
Interpretation: A flatter slope for the Spiro analog compared to the Aromatic analog indicates resistance to oxidative metabolism.
-
Visualization of Concepts
Diagram 1: The "Escape from Flatland" Workflow
This diagram illustrates the decision logic for scaffold hopping from a flat aromatic system to a spirocyclic system to improve physicochemical properties.
Caption: Strategic workflow for replacing flat aromatic rings with spirocyclic scaffolds to improve drug-like properties.
Diagram 2: Experimental Assay Workflow
A visual representation of the parallel assessment required to validate the scaffold comparison.
Caption: Parallel experimental workflow for comparing thermodynamic solubility and metabolic stability.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5][6] Journal of Medicinal Chemistry.[4][5][7] [Link]
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Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Organic Letters.[8] [Link]
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PubChem Compound Summary. Spiro[3.4]octane (CID 135980).[9] National Center for Biotechnology Information. [Link]
-
Zheng, S., et al. (2014). Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
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Navigating the Labyrinth of Spirocyclic Scaffolds: A Comparative Guide to 13C NMR Shift Assignments for the Spiro Carbon in Thia-Azaspiro Systems
For the modern medicinal chemist and structural biologist, thia-azaspiro heterocycles represent a compelling frontier in drug discovery. Their inherent three-dimensionality offers access to novel chemical space, promising enhanced target specificity and improved pharmacokinetic profiles. However, the very structural complexity that makes these scaffolds attractive also presents a significant challenge for unambiguous characterization. At the heart of this challenge lies the quaternary spiro carbon, a silent sentinel in proton NMR that holds a wealth of structural information in the 13C NMR spectrum. This guide provides a comprehensive comparison of 13C NMR chemical shift assignments for this critical atom, offering experimental insights and predictive logic to aid researchers in the rapid and confident elucidation of their thia-azaspiro systems.
The accurate assignment of the spiro carbon's 13C NMR chemical shift is not merely an academic exercise; it is a crucial checkpoint in the validation of a synthetic route and a prerequisite for understanding structure-activity relationships. An erroneous assignment can lead to flawed mechanistic interpretations and misdirected optimization efforts, wasting valuable time and resources. This guide is designed to serve as a practical field manual, empowering researchers to navigate the nuances of spiro carbon NMR with greater certainty.
The Spiro Carbon's Chemical Shift: A Symphony of Influences
The resonance of the spiro carbon in a 13C NMR spectrum is a sensitive reporter of its local electronic and steric environment. Several key factors orchestrate its final chemical shift, and understanding their interplay is paramount for accurate assignment.
-
Hybridization and Electronegativity: As with all carbons, the sp3 hybridization of the spiro carbon dictates a baseline chemical shift in the aliphatic region.[1][2] However, the direct attachment of two heteroatoms, typically nitrogen and sulfur in thia-azaspiro systems, induces a significant downfield shift due to the inductive effect of these electronegative atoms.[1][3] The electron-withdrawing nature of nitrogen and sulfur deshields the spiro carbon nucleus, causing it to resonate at a lower field (higher ppm value) compared to a spiro carbon in a purely carbocyclic system.
-
Ring Strain and Geometry: The size of the heterocyclic rings converging at the spiro center plays a crucial role in determining the bond angles and, consequently, the hybridization and electronic character of the spiro carbon. Smaller rings, such as azetidine or thietane, impose greater ring strain, which can lead to a rehybridization of the spiro carbon's orbitals and a corresponding change in its chemical shift.
-
Substituents on the Heteroatoms and Rings: The nature of the substituents on the nitrogen atom (e.g., alkyl, aryl, acyl) and elsewhere on the heterocyclic rings can exert a profound influence on the spiro carbon's chemical shift. Electron-withdrawing groups on the nitrogen, for instance, will further deshield the spiro carbon, leading to a downfield shift. Conversely, electron-donating groups will have a shielding effect, moving the signal upfield.
-
Anisotropic Effects: The spatial arrangement of nearby pi systems, such as aromatic rings or carbonyl groups, can induce local magnetic fields that either shield or deshield the spiro carbon. This anisotropic effect is highly dependent on the conformation of the molecule and the relative orientation of the spiro carbon to the pi system.
Comparative Analysis of Spiro Carbon Chemical Shifts
While a comprehensive, publicly available database dedicated to the 13C NMR shifts of spiro carbons in diverse thia-azaspiro systems remains to be compiled, we can draw valuable comparisons from existing literature on related spirocyclic systems and fundamental NMR principles. The following table provides a comparative guide to the expected chemical shift ranges for the spiro carbon in various structural contexts.
| Spiro System Type | Ring Sizes | Key Substituents | Predicted Spiro Carbon (Cspiro) δ (ppm) | Rationale & Notes |
| Thia-azaspiro[4.5]decane | 5 (thiazolidine) & 6 (piperidine) | N-Alkyl | 65 - 80 | The presence of both nitrogen and sulfur directly attached to the spiro carbon causes a significant downfield shift into this region. The exact position will be sensitive to the nature of the N-alkyl group. |
| Thia-azaspiro[3.4]octane | 4 (thietane) & 5 (pyrrolidine) | Unsubstituted | 70 - 85 | Increased ring strain from the thietane ring is expected to shift the spiro carbon further downfield compared to the [4.5] system. |
| N-Acyl Thia-azaspiro | Various | N-C(=O)R | 75 - 90 | The electron-withdrawing acyl group on the nitrogen will strongly deshield the spiro carbon, pushing its resonance to a lower field. |
| Spiro-oxazolidinone | 5 & 5/6 | C=O in oxazolidine ring | 80 - 95 | The combined effect of two electronegative atoms (N and O) and the potential for anisotropic effects from the carbonyl group can lead to a significant downfield shift. |
| Reference: Spiro[cyclohexane-pyrano-chromene] | 6 & 6 | Oxygen-containing rings | 77.4 - 78.6[4] | This experimentally determined range for a related oxygen-containing spiro system provides a useful benchmark. The presence of two oxygens adjacent to the spiro carbon results in a downfield shift. |
Note: The predicted ranges are based on the general principles of 13C NMR spectroscopy and data from related heterocyclic systems.[1][2][3][5][6][7] Experimental values may vary depending on the specific substitution pattern, solvent, and temperature.
Experimental Protocol for 13C NMR Acquisition and Assignment
To ensure the accurate and reliable assignment of the spiro carbon resonance, a systematic approach to data acquisition and analysis is essential.
Step 1: Sample Preparation
-
Dissolve approximately 10-20 mg of the purified thia-azaspiro compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Step 2: 1D 13C NMR Acquisition
-
Acquire a standard proton-decoupled 13C NMR spectrum. This is the most common type of 13C NMR experiment and will provide a single peak for each unique carbon atom.
-
Optimize acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the quaternary spiro carbon which can have a long relaxation time and exhibit a weaker signal. A relaxation delay (d1) of 2-5 seconds is recommended.
Step 3: Spectral Processing and Initial Analysis
-
Process the raw data. Apply Fourier transformation, phase correction, and baseline correction to obtain a clean spectrum.
-
Reference the spectrum. Calibrate the chemical shift scale using the solvent peak or an internal standard (e.g., TMS).
-
Identify the spiro carbon region. Based on the comparative data in the table above, locate the region of the spectrum where the spiro carbon is expected to resonate (typically δ 65-95 ppm).
Step 4: Unambiguous Assignment using 2D NMR
For complex molecules or in cases of ambiguity, two-dimensional (2D) NMR experiments are indispensable for confirming the assignment of the spiro carbon.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon atoms with their directly attached protons. Since the spiro carbon is quaternary, it will not show a correlation peak in the HSQC spectrum. This is a powerful diagnostic tool for its identification.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over 2-3 bonds) between carbons and protons. The spiro carbon will show correlations to protons on the adjacent carbon atoms in both rings. Observing these correlations provides definitive proof of the spiro carbon's identity and its connectivity within the molecular framework.
Conclusion
The 13C NMR chemical shift of the spiro carbon in thia-azaspiro systems is a rich source of structural information, but its interpretation requires a nuanced understanding of the various factors that govern its resonance. By combining predictive knowledge based on fundamental principles with a systematic experimental approach, particularly leveraging the power of 2D NMR techniques like HSQC and HMBC, researchers can confidently assign this critical signal. This guide provides a foundational framework for this process, enabling scientists in drug discovery and beyond to accelerate their research and unlock the full potential of these fascinating and valuable heterocyclic scaffolds.
References
-
Ukrainica Bioorganica Acta. Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Available at: [Link]
-
Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. Available at: [Link]
-
ResearchGate. H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Available at: [Link]
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Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available at: [Link]
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Pavia, D. L., et al. Introduction to Spectroscopy. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
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Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427. Available at: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
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ACS Publications. A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Available at: [Link]
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CaltechAUTHORS. Nuclear Magnetic Resonance Spectroscopy. Carbon-13 Spectra of Five-Membered Aromatic Heterocycles. Available at: [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. Available at: [Link]
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MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]
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Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
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University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. compoundchem.com [compoundchem.com]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. bioorganica.org.ua [bioorganica.org.ua]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
